2-Methyl-4-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOBNJIIZQSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173434 | |
| Record name | 4-Nitro-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-51-5 | |
| Record name | 2-Methyl-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-o-toluic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1975-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227948 | |
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| Record name | 4-Nitro-o-toluic acid | |
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| Record name | 4-nitro-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-O-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5G57JE9C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid (CAS: 1975-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzoic acid (CAS: 1975-51-5), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside an exploration of the mechanism of action of its derivatives as kinase inhibitors.
Chemical and Physical Properties
This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 1-position.[1] It typically appears as an off-white to yellow crystalline powder.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1975-51-5 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 150-154 °C | [1][3] |
| Boiling Point | 153 °C | [4] |
| Appearance | Off-white to yellow crystalline powder | [2] |
| Solubility | Soluble in DMSO and methanol.[1] Sparingly soluble in water.[2] | [1][2] |
| InChI Key | XXXOBNJIIZQSPT-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cc(ccc1C(O)=O)--INVALID-LINK--=O | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (CDCl₃, 500 MHz) δ: 2.79 (s, 3H, CH₃), 8.13-8.17 (m, 2H, Ar-H), 8.21 (d, 1H, J=6.8Hz, Ar-H) | [5] |
| IR (KBr) | ν/cm⁻¹: 1702 (C=O) | [5] |
| ¹³C NMR | Data not explicitly found in the search results. | |
| Mass Spec. | Data not explicitly found in the search results. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common starting materials being 2-methylbenzoic acid, 4-nitro-o-xylene, or derivatives of toluene (B28343).[1][6]
Experimental Protocol: Synthesis from 4-Nitrophthalic Acid[5]
This method involves the decarboxylation of 4-nitrophthalic acid.
Materials:
-
4-Nitrophthalic acid
-
N-hydroxyphthalimide (NHPI)
-
40% Nitric acid
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Manganese acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Phase transfer catalyst
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-nitrophthalic acid (0.15 g, 1 mmol), N-hydroxyphthalimide (0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), cobalt chloride hexahydrate (7.1 mg, 0.03 mmol), manganese acetate tetrahydrate (7.1 mg, 0.03 mmol), and a phase transfer catalyst (0.04 mmol).
-
Heat the reaction mixture to reflux at atmospheric pressure and maintain for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with 10 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation.
-
The crude product can be quantified by HPLC analysis using an internal standard (e.g., 2,4-dinitrotoluene).
-
Recrystallize the crude product from an ethanol/water mixture (3:1) to yield white acicular crystals of this compound.
Yield: 72%[5]
Experimental Protocol: Synthesis from Toluene[6]
This multi-step synthesis starts with the nitration of toluene.
Materials:
-
Toluene
-
Concentrated nitric acid (69%)
-
Concentrated sulfuric acid (98%)
-
Sodium hydroxide (B78521) solution
-
Tin(II) chloride (SnCl₂)
-
Iron powder
-
Glacial acetic acid
-
Hydrochloric acid (30% and 35%)
-
Acetic acid
-
Sodium perborate
-
Hydrogen peroxide
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hypochlorite (B82951) (NaClO)
-
Deionized water
Procedure:
-
Nitration of Toluene: Mix concentrated nitric acid and concentrated sulfuric acid. Cool the mixture and slowly add toluene while keeping the temperature controlled. After the reaction, wash the product with sodium hydroxide solution to obtain 2-amino-5-nitrotoluene.
-
Reaction with Tin(II) chloride and Iron: React the 2-amino-5-nitrotoluene with tin(II) chloride, iron powder, and glacial acetic acid, followed by the dropwise addition of hydrochloric acid.
-
Oxidation with Sodium Perborate: Mix the resulting product with acetic acid and concentrated sulfuric acid, and then treat with the oxidizing agent sodium perborate. Cool the mixture in an ice bath and wash with deionized water.
-
Oxidation with Potassium Permanganate: React the product from the previous step with potassium permanganate and sodium hypochlorite in the presence of hydrochloric acid.
-
Isolation: After the reaction is complete, allow the mixture to stand, then filter and dry the precipitate to obtain this compound.
Yield: Up to 95%[6]
Synthesis Workflow
Caption: Multi-step synthesis of this compound from toluene.
Applications in Drug Development and Other Industries
This compound is a versatile intermediate with applications in various sectors.
-
Pharmaceuticals: It is a crucial building block in the synthesis of several pharmaceuticals. Notably, it is a key intermediate in the production of Tolvaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia.[1] It is also used to synthesize amino-1H-pyrazole amide derivatives that function as Raf kinase inhibitors in the treatment of melanoma.[1]
-
Agrochemicals: The compound serves as an intermediate in the manufacturing of herbicides and pesticides.[1]
-
Dyes and Pigments: Its chromophoric properties make it useful in the production of dyes and pigments.[1]
-
Polymers and Resins: It can be used as a precursor in the synthesis of polymers and resins.[1]
Role as a Precursor to Raf Kinase Inhibitors and Signaling Pathway Involvement
Derivatives of this compound, specifically amino-1H-pyrazole amides, have been identified as potent inhibitors of Raf kinases. Raf kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.
The pyrazole-based inhibitors derived from this compound are designed to bind to the ATP-binding site of the Raf kinase domain. This competitive inhibition prevents the phosphorylation and subsequent activation of MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. The molecular interactions often involve hydrogen bonding between the pyrazole (B372694) core and key amino acid residues in the hinge region of the kinase, such as cysteine, as well as interactions with other residues at the entrance of the active site.[4]
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a pyrazole-based inhibitor.
Safety and Handling
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It can also cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| GHS07 | Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | P261, P264, P272, P280, P301+P312, P302+P352 | [3] |
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its versatile reactivity allows for its incorporation into a variety of complex molecules, most notably as a precursor to the drug Tolvaptan and a class of potent Raf kinase inhibitors. The synthetic routes to this compound are well-established, offering viable options for laboratory and industrial-scale production. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals involved in drug discovery and chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network and novel interactions at the entrance of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a key chemical intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and dye industries.[1][2] Its molecular structure, featuring a carboxylic acid group, a methyl group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and physical properties that are critical for its application in complex synthetic pathways.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and visual workflows to support research and development activities.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| Appearance | Off-white to yellow crystalline powder or needles | [1][4] |
| Melting Point | 150-156 °C | [1][3][5][] |
| Boiling Point | 369.3 °C at 760 mmHg | [] |
| Density | 1.392 g/cm³ | [] |
| pKa | 1.86 (at 25°C) | [5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble/Slightly soluble | [4][7] |
| Ethanol | Moderately soluble/Easily soluble | [4][7] |
| Dimethyl Sulfoxide (DMSO) | Moderately soluble | [2][4] |
| Methanol | Soluble | [2] |
| Chloroform | Soluble | [7][8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate (B1210297) | Soluble | [8] |
| Acetone | Soluble | [8] |
| Ether | Easily soluble | [7] |
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| Infrared (IR) (KBr) | ν/cm⁻¹: 1702 (C=O) | [5][9] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 2.79 (s, 3H, CH₃), 8.13-8.17 (m, 2H, Ar-H), 8.21 (d, 1H, J=6.8Hz, Ar-H) | [5][9] |
Key Applications in Drug Development
This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is a key intermediate in the production of:
-
Raf Kinase Inhibitors: Used in the synthesis of amino-1H-pyrazole amide derivatives, which act as inhibitors of Raf kinase in melanoma cells.[5][]
-
V2 Receptor Antagonists: It is an important precursor for drugs like tolvaptan, which is used to treat hyponatremia and heart failure.[2]
-
Fluorogenic Substrates: Employed in the synthesis of compounds used for activity imaging within living cells.[5][]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies for key analytical procedures.
Synthesis of this compound from 4-Nitro-o-xylene
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-Nitro-o-xylene
-
N-hydroxyphthalimide (NHPI)
-
40% Nitric acid
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Phase transfer catalyst
-
Ethyl acetate
-
Ethanol
-
Water
-
Anhydrous sodium sulfate
-
2,4-dinitrotoluene (internal standard for HPLC)
Procedure:
-
In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-nitro-o-xylene (1 mmol), NHPI (0.3 mmol), 40% nitric acid (8 mmol), CoCl₂·6H₂O (0.03 mmol), Mn(OAc)₂·4H₂O (0.03 mmol), and a phase transfer catalyst (0.04 mmol).[9]
-
Heat the reaction mixture to reflux at atmospheric pressure for 12 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature and wash with 10 mL of water.[5][9]
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).[5][9]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5][9]
-
Quantify the crude product by HPLC analysis using an internal standard.[5][9]
-
Recrystallize the crude product from an ethanol/water mixture (3:1) to yield white acicular crystals of this compound.[5][9]
Determination of Equilibrium Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of a compound in various solvents.
Materials:
-
This compound
-
High-purity solvents
-
Sealed vials
-
Temperature-controlled shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the sample for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter.
-
Dilute the filtered solution to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method with a calibration curve.
Visualizations
To better illustrate the workflows and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Affordable Price, Molecular Weight 181.15 [abchemicalindustries.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound | 1975-51-5 [chemicalbook.com]
- 7. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 8. This compound | CAS:1975-51-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the development of therapeutic agents.
Molecular Structure and Chemical Properties
This compound, with the CAS number 1975-51-5, is an aromatic carboxylic acid. The structure features a benzene (B151609) ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 1-position. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic ring influences its reactivity and chemical properties.
Molecular Formula: C₈H₇NO₄
Molecular Weight: 181.15 g/mol
IUPAC Name: this compound
Synonyms: 4-Nitro-o-toluic acid[1]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Appearance | Pale yellow to yellow solid/crystalline powder | [1] |
| Melting Point | 150-154 °C | [1] |
| Boiling Point | 153 °C | [1] |
| Density | 1.392 g/cm³ (Predicted) | [1] |
| pKa | 1.86 (at 25°C) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.79 | s | 3H, -CH₃ |
| 8.13 - 8.17 | m | 2H, Ar-H |
| 8.21 | d (J=6.8Hz) | 1H, Ar-H |
| Solvent: CDCl₃, Frequency: 500 MHz[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1702 | C=O stretch (Carboxylic acid) |
| Sample Preparation: KBr pellet[1] |
Mass Spectrometry (MS)
Direct experimental mass spectrometry data for this compound is not widely available. However, for the closely related isomer, 2-Methyl-6-nitrobenzoic acid, the molecular ion peak [M]⁺ is observed at m/z 181. Key fragments include [M-OH]⁺ at m/z 164 and [M-NO₂]⁺ at m/z 136, as determined by Electron Ionization (EI).[2] A similar fragmentation pattern would be expected for this compound.
Synthesis of this compound
Several synthetic routes for this compound have been reported, with a common and effective method being the selective oxidation of 4-nitro-o-xylene.[3][4][5]
Experimental Protocol: Oxidation of 4-Nitro-o-xylene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Nitro-o-xylene
-
Nitric Acid (30%)[3]
-
Radical Initiator (e.g., Benzoyl Peroxide)[3]
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)[3]
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Water
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-o-xylene, a radical initiator, and a phase transfer catalyst.[3]
-
To this mixture, add dilute nitric acid.[3]
-
Heat the reaction mixture at 100°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Perform an aqueous workup by washing with water. Extract the aqueous phase with ethyl acetate (3 x volumes).[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5]
-
Remove the ethyl acetate by rotary evaporation to obtain the crude product.[5]
-
Purify the crude product by recrystallization from an ethanol/water mixture (e.g., 3:1 ratio) to yield pure this compound as pale yellow to yellow crystals.[1][5]
Applications in Drug Development
This compound is a vital building block in the synthesis of various pharmaceuticals, particularly as a key intermediate for V2 receptor antagonists and certain kinase inhibitors.[6]
Precursor for Tolvaptan
This compound is a crucial starting material in the synthesis of Tolvaptan, a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[3][6] The synthesis involves the conversion of the carboxylic acid to an acyl chloride, which then reacts with an appropriate amine intermediate.
Reagent for Raf Kinase Inhibitors
This compound is also utilized as a reagent in the synthesis of amino-1H-pyrazole amide derivatives, which have been identified as inhibitors of Raf kinases.[1] These kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.
The following diagram illustrates the pivotal role of this compound in the synthesis of these important drug molecules.
Caption: Role of this compound in drug synthesis.
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation and an allergic skin reaction.
Precautionary Measures:
-
Avoid breathing dust/fumes.
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a dry, cool, and well-ventilated place with containers tightly closed.
References
- 1. This compound | 1975-51-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Melting Point of 2-Methyl-4-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the melting point of 2-Methyl-4-nitrobenzoic acid (CAS No. 1975-51-5), a crucial intermediate in the pharmaceutical and chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant chemical context.
Introduction
This compound, also known as 4-Nitro-o-toluic acid, is a key building block in the synthesis of various organic molecules.[1][2] Its molecular formula is C₈H₇NO₄, and it has a molecular weight of 181.15 g/mol .[1][3] The purity of this compound is critical for its subsequent applications, particularly in the synthesis of pharmaceuticals like the V2 receptor antagonist, tolvaptan, and Raf kinase inhibitors for melanoma research.[1][4][] The melting point is a fundamental physical property used to assess the purity of this crystalline solid.
Melting Point Data
The reported melting point of this compound varies slightly across different sources, which is typical due to minor differences in experimental conditions and purity levels. A summary of the reported values is presented below.
| Melting Point Range (°C) | Purity | Source |
| 151-152 | 72% (recrystallized) | ChemicalBook[4][6] |
| 150-154 | >95% | BOC Sciences[], Generic Supplier[3] |
| 151-156 | ≥ 99% | Chem-Impex[2] |
| 154-155 | Not specified | CAS Common Chemistry[7] |
The narrow range of the melting point in highly pure samples indicates a high degree of sample purity. Impurities typically depress and broaden the melting point range.
Experimental Protocols
The determination of the melting point is a standard procedure for the characterization of crystalline organic compounds. The following describes a typical capillary melting point determination method.
Objective: To determine the melting point range of a sample of this compound.
Materials and Equipment:
-
Sample of this compound (powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
Use a spatula to crush the sample into a fine powder. For more consistent packing, a mortar and pestle can be used.
-
-
Packing the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long glass tube onto a hard surface to facilitate packing. A densely packed sample ensures uniform heat transfer.
-
-
Melting Point Determination:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to about 130-140°C).
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Post-Analysis:
-
Allow the apparatus to cool before performing any subsequent measurements.
-
It is good practice to perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Below is a graphical representation of the experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Affordable Price, Molecular Weight 181.15 [abchemicalindustries.com]
- 4. This compound | 1975-51-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Solubility of 2-Methyl-4-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-nitrobenzoic acid in various organic solvents. A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for this compound. However, to facilitate research and formulation development, this document presents illustrative quantitative data from structurally similar nitrobenzoic acid derivatives. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visual representations of the experimental workflow and the factors influencing solubility.
Data Presentation: Illustrative Solubility of Structurally Related Nitrobenzoic Acids
Table 1: Illustrative Solubility Data for 4-Nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility |
| Water | 26 | < 1 mg/mL |
| Water | Not Specified | 1 g / 2380 mL |
| Ethanol | Not Specified | 1 g / 110 mL |
| Methanol | Not Specified | 1 g / 12 mL |
| Chloroform | Not Specified | 1 g / 150 mL |
| Ether | Not Specified | 1 g / 45 mL |
| Acetone | Not Specified | 1 g / 20 mL |
| Benzene | Not Specified | Slightly Soluble |
| Carbon Disulfide | Not Specified | Slightly Soluble |
| Petroleum Ether | Not Specified | Insoluble |
Table 2: Illustrative Solubility Data for 2-Nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | 42.72 |
| Ethanol | Not Specified | ~33.3 (1g in 3mL) |
| Acetone | Not Specified | 40 (1g in 2.5mL) |
| Chloroform | Not Specified | ~0.45 (1g in 220mL) |
| Ether | Not Specified | ~22.2 (1g in 4.5mL) |
| Benzene | 10 | 0.294 |
Table 3: Illustrative Mole Fraction Solubility of 4-Methyl-3-nitro-benzoic Acid at 298.15 K (25 °C)
| Solvent Category | Solvent | Mole Fraction Solubility (x) |
| Alcohols | Methanol | 0.08960 |
| Ethanol | 0.08180 | |
| 1-Propanol | 0.07180 | |
| 2-Propanol | 0.06650 | |
| 1-Butanol | 0.06520 |
Qualitative assessments indicate that this compound is soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), acetone, ether, and chloroform, and is slightly soluble to insoluble in water.
Experimental Protocols: Determination of Solid-Liquid Equilibrium
The following section details a standardized methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a robust and widely accepted technique.
Isothermal Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.[1] It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Drying oven
-
Desiccator
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow the system to reach solid-liquid equilibrium. To confirm that equilibrium has been reached, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
3. Quantification:
The concentration of this compound in the filtered saturated solution can be determined by one of the following methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the dish.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid.
-
Once the solvent is fully evaporated, dry the residue to a constant weight in the oven.
-
Cool the dish in a desiccator and weigh it accurately.
-
The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).
-
-
Spectroscopic Analysis (UV-Vis or HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-4-nitrobenzoic Acid
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document outlines the expected spectral features, presents experimental data, details the methodology for spectrum acquisition, and provides visual aids to facilitate understanding.
Predicted 1H NMR Spectral Analysis
The structure of this compound (C₈H₇NO₄) contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The aromatic ring is trisubstituted, leading to three aromatic proton signals. Additionally, there are signals from the methyl group and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. Its chemical shift can be highly dependent on the solvent, concentration, and temperature.
-
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring (at positions 3, 5, and 6) are in different chemical environments due to the influence of the three substituents.
-
The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding (a downfield shift) of adjacent (ortho) protons.
-
The carboxylic acid group (-COOH) is also electron-withdrawing.
-
The methyl group (-CH₃) is a weak electron-donating group, causing minor shielding (an upfield shift).
-
Based on these effects, the protons at positions 5 and 6, which are ortho to the strongly withdrawing nitro group, are expected to be the most downfield. The proton at position 3 is ortho to the methyl and carboxylic acid groups.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet in the typical range for an aryl methyl group, approximately 2.3-2.8 ppm.
Experimental 1H NMR Data
The following table summarizes the quantitative 1H NMR data for this compound, as reported in the literature. The spectrum was recorded on a 500 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][2]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| -CH₃ | 2.79 | Singlet (s) | 3H | - |
| Ar-H | 8.13 - 8.17 | Multiplet (m) | 2H | - |
| Ar-H | 8.21 | Doublet (d) | 1H | 6.8 |
Note: The reported multiplet for two aromatic protons likely represents overlapping signals for the protons at the H-5 and H-3 positions, while the doublet corresponds to the H-6 proton. A detailed two-dimensional NMR analysis would be required for unambiguous assignment.
Molecular Structure and Proton Environments
The diagram below illustrates the chemical structure of this compound with the non-equivalent protons labeled. These labels correspond to the assignments discussed in the spectral analysis.
Caption: Molecular structure of this compound with proton labels.
Experimental Protocols
A generalized experimental protocol for acquiring the 1H NMR spectrum of a solid aromatic compound like this compound is provided below.
Methodology for 1H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of solid this compound.[3]
-
Transfer the solid into a clean, dry 5 mm NMR tube.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Ensure the sample is fully dissolved. If necessary, vortex the tube gently or use sonication to aid dissolution.[3]
-
-
Instrumentation:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional proton spectrum using typical parameters:
-
Pulse Angle: 30-45 degrees.[3]
-
Spectral Width: A range covering all expected proton signals, typically 0-12 ppm or wider for carboxylic acids.[3]
-
Acquisition Time: 2-4 seconds.[3]
-
Relaxation Delay: 1-5 seconds to allow for full magnetization recovery between scans.[3]
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis (ppm scale) by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of the protons in each environment.
-
Workflow for NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using 1H NMR spectroscopy.
References
2-Methyl-4-nitrobenzoic acid safety data sheet (SDS) information
A Technical Safety Guide to 2-Methyl-4-nitrobenzoic Acid
Introduction
This compound (CAS No. 1975-51-5) is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] It serves as a crucial building block in the synthesis of various compounds, including V2 receptor antagonists like tolvaptan, Raf kinase inhibitors for potential cancer treatment, herbicides, and pigments.[1][3] Given its role in research and development, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its hazards, handling procedures, and emergency responses, based on available Safety Data Sheet (SDS) information.
Physicochemical and Identification Data
Quantitative data regarding the physical and chemical properties of this compound are summarized below. This information is essential for safe handling, storage, and use in experimental settings.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1975-51-5[1][2][4][5][6] |
| EC Number | 217-828-5 |
| Molecular Formula | C₈H₇NO₄[1][2][6] |
| Molecular Weight | 181.15 g/mol [1][2] |
| Synonyms | 4-Nitro-o-toluic acid, 2-methyl-4-nitrobenzic acid[1][2][5] |
Table 2: Physical Properties
| Property | Value |
| Physical State | Solid, Powder[4][6] |
| Appearance | Off-white to yellow crystalline powder[2] |
| Melting Point | 150-154 °C[1][6], 151-156 °C[2], 150-155 °C[4] |
| Solubility | Soluble in DMSO and methanol[1]. Insoluble in water[7]. |
| Purity / Assay | ≥ 97%, ≥ 98%[5], ≥ 99%[2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[5] The primary hazards are related to irritation and sensitization.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5][9] |
Note: Some sources also list H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), and H361 (Suspected of damaging fertility or the unborn child), though these are less consistently reported.
The logical workflow for identifying and responding to these hazards is outlined below.
Experimental Protocols
While specific toxicological or safety-related experimental protocols are not detailed in the provided SDS, a representative synthesis protocol is available, illustrating a common scenario where this chemical would be handled in a laboratory.
Synthesis of this compound from 4-Nitrophthalic Acid [3]
-
Objective: To synthesize this compound via oxidative decarboxylation.
-
Apparatus: 50 mL three-necked round-bottomed flask, magnetic stirrer, reflux condenser.
-
Reagents:
-
4-nitrophthalic acid (0.15 g, 1 mmol)
-
N-hydroxyphthalimide (NHPI, 0.05 g, 0.3 mmol)
-
40% nitric acid (1.26 g, 8 mmol)
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O, 7.1 mg, 0.03 mmol)
-
Manganese acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O, 7.1 mg, 0.03 mmol)
-
Phase transfer catalyst (0.04 mmol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol/water (3:1) for recrystallization
-
-
Procedure:
-
Combine 4-nitrophthalic acid, NHPI, nitric acid, cobalt chloride, manganese acetate, and the phase transfer catalyst in the flask.
-
Heat the reaction mixture to reflux under atmospheric pressure for 12 hours.
-
After completion, cool the mixture to room temperature.
-
Wash the mixture with 10 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation.
-
Recrystallize the crude product from an ethanol/water (3:1) mixture to yield the final product.
-
Safe Handling and Emergency Procedures
Proper handling, storage, and emergency preparedness are critical to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent personal contact.
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[4] Use only in a well-ventilated area.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]
Accidental Release Measures (Spill Response)
A systematic approach is necessary to manage spills effectively and safely.
Toxicological and Ecological Information
-
Toxicology: The toxicological properties have not been fully investigated.[5] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][8] The material is not thought to produce adverse health effects or irritation of the respiratory tract or skin based on animal models, though good hygiene practice is still required.[4] However, skin contact may cause a sensitization reaction in some individuals.[4]
-
Ecotoxicity: Information on ecological effects is limited. It is advised that the substance should not be released into the environment.[5]
Disposal Considerations
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1975-51-5 [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Affordable Price, Molecular Weight 181.15 [abchemicalindustries.com]
- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling and storage procedures for 2-Methyl-4-nitrobenzoic acid (CAS No. 1975-51-5). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its reactivity is enhanced by the presence of a nitro group and a methyl substituent on the aromatic ring.[3]
| Property | Value | Reference(s) |
| CAS Number | 1975-51-5 | [1][4][5] |
| Molecular Formula | C₈H₇NO₄ | [1][5] |
| Molecular Weight | 181.15 g/mol | [1][5] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 150-156 °C | [1][5] |
| Purity | ≥ 97-99% | [1][5] |
| Synonyms | 4-Nitro-o-toluic acid | [1][4] |
| Storage Temperature | 0-8°C is recommended for long-term storage. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[4] Adherence to safety guidelines is crucial to mitigate potential risks.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation | [4] |
| Skin Sensitization | 1 | GHS07 | Warning | H317: May cause an allergic skin reaction | [5][6] |
| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation | [4] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment | Reference(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | [4][7] |
| Hand Protection | Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before use and use proper glove removal technique. | [7] |
| Body Protection | Wear a lab coat. Additional protective clothing may be necessary if there is a risk of significant splashing. | [7] |
| Respiratory Protection | If handling as a powder or if dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | [5][7] |
Safe Handling and Storage Protocols
Handling
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Personal Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[6]
-
Dust Formation : Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming.[9]
-
Contact Avoidance : Avoid contact with skin, eyes, and clothing.[4] Avoid inhalation of dust.[4]
Storage
-
Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]
-
Incompatibilities : Store away from strong oxidizing agents and strong bases.[4]
-
Conditions to Avoid : Avoid exposure to excess heat and dust formation.[4]
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4][6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. | [4][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately. | [6] |
Accidental Release and Disposal
Accidental Release
In case of a spill, follow these procedures:
-
Ensure adequate ventilation and wear appropriate PPE.[4]
-
Avoid dust formation.[9]
-
For minor spills, sweep up or vacuum the material and place it into a suitable, closed container for disposal.[4][9]
-
For major spills, alert emergency services.[9]
-
Prevent the material from entering drains or waterways.[9]
Disposal
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4][10] Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]
Experimental Protocols for Hazard Assessment
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle : A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit).[11]
-
Procedure :
-
Observation : The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6] The observation period can extend up to 14 days to assess the reversibility of the effects.[6]
-
Classification : The severity of the skin reactions is scored, and the substance is classified according to the Globally Harmonized System (GHS).[10]
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.
-
Principle : A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[12]
-
Procedure :
-
Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12] The reversibility of any observed lesions is also assessed.[12]
-
Classification : The degree of eye irritation is scored, and the substance is classified based on the severity and reversibility of the observed effects.[12]
Visualized Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step procedure for responding to a spill.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Synonyms for 2-Methyl-4-nitrobenzoic acid like 4-Nitro-o-toluic acid
An In-depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid
Introduction
This compound, a versatile aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a wide array of compounds across multiple industries.[1] Its chemical structure, featuring a carboxylic acid, a methyl group, and a nitro group, provides multiple active sites for further functionalization, making it a valuable building block in medicinal chemistry and material science.[2] This technical guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in pharmaceutical development.
Synonyms: This compound is known by several names in scientific literature and commercial catalogs. The most common synonyms include:
-
2-methyl-4-nitrobenzic acid[3]
-
4-Carboxy-3-methylnitrobenzene[5]
-
2-Carboxy-5-nitrotoluene[5]
-
4-Nito-2-methyl-benzoic-acid[4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1975-51-5 | [1][3] |
| Molecular Formula | C₈H₇NO₄ | [1][3] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 150-154 °C | [3][7] |
| Solubility | Soluble in DMSO and methanol | [3] |
| Purity | ≥ 97-99% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| EC Number | 217-828-5 | |
| PubChem CID | 74790 | [1][8] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, including the nitration of 2-methylbenzoic acid and the oxidation of 2-methyl-4-nitrotoluene. A widely documented laboratory-scale method involves the selective oxidation of 4-nitro-o-xylene.[9] Another detailed method starts from 4-nitrophthalic acid.[7]
Below is a detailed experimental protocol for the synthesis from 4-nitro-o-xylene, a common industrial precursor.[9]
Experimental Protocol: Synthesis via Oxidation of 4-nitro-o-xylene
This method utilizes dilute nitric acid as an oxidant in the presence of a free-radical initiator and a phase transfer catalyst to enhance reaction yield and selectivity.[9]
Materials and Reagents:
-
4-nitro-o-xylene
-
Dilute nitric acid (40%)[10]
-
N-hydroxyphthalimide (NHPI) (as free-radical initiator)[10]
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (as catalyst)[10]
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O) (as catalyst)[10]
-
A phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)[9][10]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
-
2,4-dinitrotoluene (B133949) (as internal standard for HPLC)[7]
Procedure:
-
Reaction Setup: To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (0.15 g, 1 mmol), NHPI (0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), CoCl₂·6H₂O (7.1 mg, 0.03 mmol), Mn(OAc)₂·4H₂O (7.1 mg, 0.03 mmol), and the phase transfer catalyst (0.04 mmol).[10]
-
Reaction Execution: The reaction mixture is heated to reflux under normal atmospheric pressure and maintained for 12 hours with continuous stirring.[10]
-
Work-up and Extraction: After 12 hours, the reaction is complete. The flask is cooled to room temperature. The mixture is then washed with 10 mL of water.[7][10] The aqueous phase is extracted three times with 5 mL of ethyl acetate each time.[7][10]
-
Drying and Evaporation: The combined organic phases are dried over anhydrous sodium sulfate.[7][10] The ethyl acetate is subsequently removed from the organic phase by rotary evaporation to yield the crude product.[7][10]
-
Quantification and Purification: The crude product is quantified by HPLC analysis using 2,4-dinitrotoluene as an internal standard.[7][10] For purification, the crude solid is recrystallized from an ethanol/water (3:1) mixture to afford the final product as white acicular crystals.[7][10] This process typically yields around 0.13 g (72% yield) of this compound.[7][10]
Synthesis and Purification Workflow
Applications in Research and Drug Development
This compound is a crucial intermediate in the synthesis of various high-value molecules.[3] Its applications span pharmaceuticals, agrochemicals, and industrial materials.[3]
-
Pharmaceuticals: It is a key starting material for the synthesis of V2 receptor antagonists like Tolvaptan, which is used to treat hyponatremia and heart failure.[3][9] It is also used to synthesize amino-1H-pyrazole amide derivatives, which function as Raf kinase inhibitors for potential use in melanoma treatment.[3][7]
-
Agrochemicals: The compound serves as an intermediate in the production of herbicides and pesticides.[3]
-
Industrial Applications: It is utilized in the manufacturing of dyes, pigments, polymers, and resins.[1][3]
-
Research Reagents: It is also employed in the synthesis of fluorogenic substrates used for imaging cellular activity in living cells.[7]
Role as a Precursor to Raf Kinase Inhibitors
The use of this compound as a precursor for Raf kinase inhibitors is of significant interest in oncology drug development.[3][7] Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma. Inhibitors targeting this pathway can block uncontrolled cell proliferation.
MAPK/ERK Signaling Pathway
Safety and Handling
Proper safety precautions are essential when handling this compound due to its potential hazards.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |
| Precautionary Statements | P261, P264, P272, P280, P301+P312, P302+P352 | |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, faceshields, gloves | |
| Storage Class | 11 (Combustible Solids) |
It is recommended to handle this chemical in a well-ventilated area and to wear appropriate protective gear to avoid skin, eye, and respiratory irritation.[3]
Conclusion
This compound, also known as 4-Nitro-o-toluic acid, is a chemical compound of significant industrial and academic importance.[3] Its utility as a versatile intermediate, particularly in the synthesis of pharmaceuticals like Tolvaptan and novel kinase inhibitors, underscores its value in drug discovery and development.[3] A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is crucial for its effective and safe application in research and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. haihangchem.com [haihangchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 7. This compound | 1975-51-5 [chemicalbook.com]
- 8. 4-Nitro-o-toluic acid | C8H7NO4 | CID 74790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
The Biological Versatility of 2-Methyl-4-nitrobenzoic Acid Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological activities of derivatives of 2-Methyl-4-nitrobenzoic acid, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class in developing new therapeutic agents. Herein, we summarize the known anticancer and antimicrobial activities, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.
Core Biological Activities: Anticancer and Antimicrobial Potential
Derivatives of this compound have emerged as compounds of interest due to their demonstrated biological activities, primarily in the realms of oncology and infectious diseases. The presence of the nitro group and the methyl substituent on the benzoic acid core provides a unique electronic and steric profile that can be leveraged for targeted drug design.
Anticancer Activity
Table 1: Illustrative Anticancer Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50, µM) | Reference(s) |
| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116, MCF-7, U-87 MG, A549 | < 4 | [2] |
| Tricyclic benzoic acid FTO inhibitors | AML cells | Strong antiproliferative effect | [3] |
| Phenolic acid esters (propyl gallate) | HeLa, L-132 | Significant growth inhibition | [4] |
Note: This table presents data for related benzoic acid derivatives to illustrate the potential of this scaffold, due to the limited availability of specific data for this compound derivatives.
Antimicrobial Activity
Nitroaromatic compounds, including derivatives of nitrobenzoic acids, are known to possess antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules and disrupt essential metabolic processes. Esters and hydrazides of nitrobenzoic acids have been investigated for their activity against a range of bacterial and fungal pathogens.
Table 2: Illustrative Antimicrobial Activity of Nitrobenzoic Acid Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Activity (MIC, µg/mL) | Reference(s) |
| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | M. luteus, B. subtilis, B. cereus | 31.25 - 62.5 | [5] |
| 2-chloro-5-nitrobenzoic acid derivatives | S. aureus, E. coli, MRSA | Broad inhibitory profile | [6] |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | S. aureus, E. coli, Candida spp. | 32 - 1024 | [7] |
| Nitrofurazone (B1679002) analogues with hydrazide-hydrazone moiety | Staphylococcus spp., Bacillus spp. | 0.002 - 7.81 | [8] |
Note: This table includes data from various nitrobenzoic acid derivatives to demonstrate the antimicrobial potential of this class of compounds, as specific and systematic data for this compound derivatives is limited.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key biological assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Raf Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified Raf kinase.
Materials:
-
Recombinant active B-Raf (V600E) enzyme
-
Kinase-inactive MEK1 (as a substrate)
-
Test compounds
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2)
-
ATP
-
96-well plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the test compound and the recombinant B-Raf (V600E) enzyme in the kinase assay buffer. Incubate at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated MEK1 or the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value of the compound.
Visualizing Molecular Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The Raf/MEK/ERK signaling pathway and the point of inhibition by this compound-derived Raf inhibitors.
Caption: Experimental workflow for an in vitro Raf kinase inhibition assay.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents with potential applications in cancer and infectious diseases. This technical guide provides a foundational understanding of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows. Further research, particularly systematic structure-activity relationship studies, is warranted to fully explore the therapeutic potential of this versatile class of compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-4-nitrobenzoic Acid from 4-nitro-o-xylene: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 2-methyl-4-nitrobenzoic acid, a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of V2 receptor antagonists like tolvaptan.[1][2] The described method focuses on the selective oxidation of one methyl group of 4-nitro-o-xylene using dilute nitric acid as the oxidant. This approach is advantageous due to its mild reaction conditions, good selectivity, and high yield, avoiding the use of harsh oxidizing agents like potassium permanganate (B83412) or potassium dichromate, which are environmentally detrimental.[1] The protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, and methods for product purification and characterization.
Introduction
This compound is a valuable building block in organic synthesis.[2] Its synthesis from 4-nitro-o-xylene presents a challenge in selectively oxidizing one of the two methyl groups. The strong electron-withdrawing effect of the nitro group deactivates the methyl groups, making oxidation difficult.[1] Traditional methods often employ strong oxidants, which can lead to over-oxidation and the formation of byproducts such as 4-nitrophthalic acid, along with significant environmental concerns.[3]
The presented protocol utilizes a modern approach employing dilute nitric acid in the presence of a catalytic system comprising a free radical initiator (N-hydroxyphthalimide), transition metal salts (cobalt(II) chloride and manganese(II) acetate), and a phase transfer catalyst.[4][5] This system allows for the selective and efficient oxidation of a single methyl group under relatively mild conditions, offering a more sustainable and safer alternative.[1]
Reaction Scheme
References
- 1. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions | Semantic Scholar [semanticscholar.org]
Application Note: Synthesis of 2-Methyl-4-nitrobenzoic Acid via Oxidation of 4-Nitro-o-xylene
Abstract
This application note provides a detailed laboratory protocol for the synthesis of 2-methyl-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The described method involves the selective oxidation of 4-nitro-o-xylene using dilute nitric acid as the oxidizing agent. To enhance reaction efficiency and yield, the protocol incorporates the use of a free radical initiator and a phase transfer catalyst.[2][3] This approach offers mild reaction conditions, avoiding the need for high pressure and temperature, which improves safety and selectivity.[2] A summary of various reported reaction conditions and their corresponding yields is presented for comparison. Additionally, a comprehensive experimental workflow and purification procedure are detailed for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in organic synthesis, notably serving as a crucial intermediate in the production of pharmaceuticals such as the V2 receptor antagonist Tolvaptan.[1][2] Traditional synthesis routes can be complex and may not be environmentally friendly.[2][4] The selective oxidation of one methyl group of 4-nitro-o-xylene presents a more direct and efficient pathway. The strong electron-withdrawing effect of the nitro group makes the oxidation of the adjacent methyl groups challenging, often requiring harsh oxidizing agents like potassium permanganate, which can lead to environmental concerns.[2] The use of dilute nitric acid in combination with a free radical initiator and a phase transfer catalyst provides a greener alternative with high yield and selectivity.[2]
Data Summary
The following table summarizes quantitative data from various reported protocols for the oxidation of 4-nitro-o-xylene to this compound.
| Parameter | Protocol 1[2] | Protocol 2[5] |
| Starting Material | 4-Nitro-o-xylene | 4-Nitro-o-xylene |
| Amount of Starting Material | 0.76 g (5.0 mmol) | 0.15 g (1 mmol) |
| Oxidizing Agent | 30% Nitric Acid | 40% Nitric Acid |
| Amount of Oxidizing Agent | 5.21 g (24.8 mmol) | 1.26 g (8 mmol) |
| Free Radical Initiator | Benzoyl Peroxide | N-hydroxyphthalimide (NHPI) |
| Amount of Initiator | 0.30 g (1.26 mmol) | 0.05 g (0.3 mmol) |
| Phase Transfer Catalyst | Benzyltriethylammonium chloride | Not specified, but mentioned |
| Amount of Catalyst | 0.06 g (0.25 mmol) | 0.04 mmol |
| Additional Catalysts | - | CoCl₂·6H₂O (7.1 mg), Mn(OAc)₂·4H₂O (7.1 mg) |
| Reaction Temperature | 100°C | Reflux |
| Reaction Time | Monitored by TLC | 12 hours |
| Yield | 56.0% (up to 83.5% reported) | 72% |
| Purification Method | Extraction and Chromatography | Extraction and Recrystallization |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from 4-nitro-o-xylene.
Materials:
-
4-Nitro-o-xylene
-
Dilute Nitric Acid (30-40%)
-
Free Radical Initiator (e.g., Benzoyl Peroxide, N-hydroxyphthalimide)
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
2,4-Dinitrotoluene (for internal standard, optional)
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (1.0 eq), the free radical initiator (e.g., 0.25 eq Benzoyl Peroxide), and the phase transfer catalyst (e.g., 0.05 eq Benzyltriethylammonium chloride).[2]
-
Addition of Oxidant: To the flask, add dilute nitric acid (e.g., 30%, ~5 eq).[2]
-
Reaction: Heat the mixture to 100°C (or reflux) with vigorous stirring.[2][5] Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[5]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).[2][5]
-
Washing: Combine the organic layers and wash with water until the aqueous layer is neutral.[2]
-
Drying: Dry the organic phase over anhydrous sodium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude product.[5]
-
Purification: Recrystallize the crude product from a mixture of ethanol and water (e.g., 3:1 ratio) to afford pure this compound as white acicular crystals.[5]
-
Characterization: Dry the purified crystals under vacuum and determine the yield. Characterize the product by measuring its melting point (reported as 151-152°C) and, if desired, by spectroscopic methods (IR, NMR).[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Synthesis method of this compound | Semantic Scholar [semanticscholar.org]
- 4. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Nitration of 2-Methylbenzoic Acid
Introduction
The nitration of 2-methylbenzoic acid is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis. This reaction introduces a nitro group (-NO₂) onto the aromatic ring, yielding various nitro-isomers of 2-methylbenzoic acid. These products serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The regioselectivity of the nitration is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[2] The interplay of these electronic effects, along with steric hindrance, dictates the position of the incoming nitro group and results in a mixture of isomers. This document provides detailed protocols for the synthesis of 2-methyl-3-nitrobenzoic acid, 2-methyl-4-nitrobenzoic acid, and 2-methyl-5-nitrobenzoic acid.
Regioselectivity in the Nitration of 2-Methylbenzoic Acid
The directing effects of the methyl and carboxylic acid groups on the aromatic ring of 2-methylbenzoic acid lead to the formation of three primary isomers upon nitration. The following diagram illustrates these directing effects and the resulting products.
Synthesis of 2-Methyl-3-nitrobenzoic Acid
2-Methyl-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various organic compounds.[3] One common method for its preparation involves the oxidation of 3-nitro-o-xylene.
Experimental Protocol: Oxidation of 3-nitro-o-xylene
This protocol is adapted from a method utilizing hydrogen peroxide as the oxidant with a cobalt and manganese acetate (B1210297) catalyst system.[4]
Materials:
-
3-nitro-o-xylene
-
Manganese acetate
-
Cobalt acetate
-
n-Hexanoic acid
-
Hydrogen peroxide
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
In a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene.[4]
-
Add 0.1211 g (0.0007 mol) of manganese acetate and 0.0249 g (0.0001 mol) of cobalt acetate to the flask.[4]
-
Add 76 g (0.66 mol) of n-hexanoic acid.[4]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[4]
-
Gradually raise the temperature to 60°C and maintain the reaction for 12 hours.[4]
-
Monitor the reaction progress by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.[4]
-
Add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction mixture and separate the layers.[4]
-
Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[4]
-
Collect the precipitated product by suction filtration to obtain 2-methyl-3-nitrobenzoic acid.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-nitro-o-xylene | [4] |
| Yield | 87% | [4] |
| Purity | Not specified | |
| Reaction Time | 12 hours | [4] |
| Reaction Temperature | 60°C | [4] |
Synthesis of this compound
This compound is a key intermediate in the production of pharmaceuticals such as V2 receptor antagonists.[1] It can be synthesized through the nitration of 2-methylbenzoic acid or the oxidation of 2-methyl-4-nitrotoluene.[1]
Experimental Protocol: Oxidation of 4-nitro-o-xylene
This protocol describes the synthesis of this compound from 4-nitro-o-xylene using nitric acid as the oxidant in the presence of a catalyst and a phase transfer agent.[5][6]
Materials:
-
4-nitro-o-xylene
-
N-hydroxyphthalimide (NHPI)
-
40% Nitric acid
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Phase transfer catalyst
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol/water (3:1)
Procedure:
-
In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 0.15 g (1 mmol) of 4-nitro-o-xylene, 0.05 g (0.3 mmol) of NHPI, 1.26 g (8 mmol) of 40% nitric acid, 7.1 mg (0.03 mmol) of CoCl₂·6H₂O, 7.1 mg (0.03 mmol) of Mn(OAc)₂·4H₂O, and a phase transfer catalyst (0.04 mmol).[5]
-
Heat the reaction mixture to reflux at atmospheric pressure for 12 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature and wash with 10 mL of water.[5]
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5]
-
Remove the ethyl acetate by rotary evaporation.[5]
-
Recrystallize the crude product from ethanol/water (3:1) to obtain white acicular crystals of this compound.[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-nitro-o-xylene | [5] |
| Yield | 72% | [5] |
| Melting Point | 151-152°C | [5] |
| Reaction Time | 12 hours | [5] |
| Reaction Temperature | Reflux | [5] |
Synthesis of 2-Methyl-5-nitrobenzoic Acid
2-Methyl-5-nitrobenzoic acid is a compound useful in various organic syntheses.[7][8] A common laboratory preparation involves the hydrolysis of methyl 2-methyl-5-nitrobenzoate (B13354976).
Experimental Protocol: Hydrolysis of Methyl 2-methyl-5-nitrobenzoate
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7]
Materials:
-
Methyl 2-methyl-5-nitrobenzoate
-
Tetrahydrofuran (B95107) (THF)
-
1N aqueous lithium hydroxide (LiOH) solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 2-methyl-5-nitrobenzoate (75.0 g, 0.46 mol) in tetrahydrofuran (500 mL), add a 1N aqueous solution of lithium hydroxide (1 L, 0.92 mol).[7]
-
Stir the reaction mixture at 30°C for 4 hours.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (10:1).[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[7]
-
Extract the residue with ethyl acetate (2 x 200 mL).[7]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer under reduced pressure to afford 2-methyl-5-nitrobenzoic acid as a brown solid.[7]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methyl-5-nitrobenzoate | [7] |
| Yield | 98% | [7] |
| Reaction Time | 4 hours | [7] |
| Reaction Temperature | 30°C | [7] |
| Spectroscopic Data (¹H NMR) | δ 8.93 (s, 1H), 8.30-8.32 (d, J=8.0 Hz, 1H), 7.48-7.50 (d, J=8.0 Hz, 1H), 2.79 (s, 3H) | [7] |
General Experimental Workflow for Nitration of 2-Methylbenzoic Acid
The following diagram outlines a general workflow for the synthesis and purification of nitro-2-methylbenzoic acids via direct nitration.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 4. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. 2-Methyl-5-nitrobenzoic acid | 1975-52-6 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 2-Methyl-4-nitrobenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-4-nitrobenzoic acid as a versatile starting material in the synthesis of key pharmaceutical agents. Detailed protocols for the synthesis of the V2 receptor antagonist Tolvaptan (B1682983) and a representative pyrazole-based Raf kinase inhibitor are provided, along with insights into their mechanisms of action.
Introduction to this compound in Pharmaceutical Synthesis
This compound (CAS: 1975-51-5) is a valuable chemical intermediate in the pharmaceutical industry.[1][2] Its bifunctional nature, featuring both a carboxylic acid and a nitro group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2] A critical initial step in many synthetic routes is the reduction of the nitro group to an amine, yielding 2-methyl-4-aminobenzoic acid, which then serves as a versatile building block for further elaboration. This intermediate is notably employed in the production of the vasopressin V2 receptor antagonist, Tolvaptan, and various kinase inhibitors.[1][3]
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 151-156 °C |
| Purity | ≥ 99% |
Application in the Synthesis of Tolvaptan
Tolvaptan is a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and liver cirrhosis.[4] this compound is a key starting material in a multi-step synthesis of this drug.
The overall synthetic strategy involves the initial conversion of this compound to its acid chloride, followed by a series of acylation and reduction steps to build the final Tolvaptan molecule.
Protocol 1: Synthesis of 2-Methyl-4-nitrobenzoyl chloride
-
To a reaction flask, add this compound (1 equivalent).
-
Add thionyl chloride (excess, e.g., 3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 79 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Distill off the excess thionyl chloride under reduced pressure. The resulting crude 2-methyl-4-nitrobenzoyl chloride is often used in the next step without further purification.
Protocol 2: Synthesis of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one
-
Dissolve 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a non-nucleophilic base such as triethylamine (B128534) or N-methylmorpholine (1.1-1.5 equivalents).[5]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-methyl-4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reduction of the Nitro Group
-
Dissolve the nitro compound from the previous step (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695).[6]
-
Add a solution of stannous chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid.[5]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and basify with a concentrated sodium hydroxide (B78521) solution to a pH of 8-9.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the amino derivative.
Protocol 4: Acylation with 2-Methylbenzoyl chloride
-
Dissolve the amino compound from Protocol 3 (1 equivalent) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.1-1.5 equivalents).
-
Slowly add 2-methylbenzoyl chloride (1.1 equivalents) at 0-5 °C.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction as described in Protocol 2 to isolate the acylated product.
Protocol 5: Final Reduction to Tolvaptan
-
Dissolve the ketone from Protocol 4 (1 equivalent) in methanol.
-
Add sodium borohydride (B1222165) (NaBH₄) (1.5-2 equivalents) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours.
-
Adjust the pH of the reaction mixture to 6.0-7.0 with a dilute hydrochloric acid solution.
-
The precipitated solid is filtered, washed with water, and dried to yield Tolvaptan.
Quantitative Data for Tolvaptan Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | This compound | Thionyl chloride, reflux | 2-Methyl-4-nitrobenzoyl chloride | High (often used crude) |
| 2 | 2-Methyl-4-nitrobenzoyl chloride, 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Triethylamine, CH₂Cl₂ | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one | ~90%[8] |
| 3 | Nitro-intermediate from Step 2 | SnCl₂, HCl, Methanol | Amino-intermediate | High |
| 4 | Amino-intermediate from Step 3, 2-Methylbenzoyl chloride | Triethylamine, CH₂Cl₂ | Acylated intermediate | High |
| 5 | Acylated intermediate from Step 4 | NaBH₄, Methanol | Tolvaptan | ~90% |
Tolvaptan exerts its therapeutic effect by acting as a selective antagonist of the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[9] Vasopressin (also known as antidiuretic hormone, ADH) normally binds to the V2 receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to water reabsorption. By blocking this interaction, Tolvaptan promotes aquaresis, the excretion of free water, without a significant loss of electrolytes.[10][11]
Application in the Synthesis of Pyrazole-Based Raf Kinase Inhibitors
This compound serves as a precursor for the synthesis of pyrazole-containing compounds, which are a known class of Raf kinase inhibitors. These inhibitors are particularly relevant in oncology, as mutations in the BRAF gene are common in various cancers, including melanoma.
A plausible synthetic route involves the conversion of 2-methyl-4-aminobenzoic acid (derived from the reduction of this compound) into a hydrazide. This hydrazide can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the pyrazole (B372694) core.
Protocol 6: Synthesis of 2-Methyl-4-aminobenzoic acid
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent like methanol or an aqueous solution of sodium hydroxide.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 2-4 MPa) and heat to 60-70 °C.[12][13]
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
After cooling and venting, filter the catalyst.
-
If the reaction was performed in a basic solution, acidify the filtrate with hydrochloric acid to a pH of ~3 to precipitate the product.[12]
-
Filter the solid, wash with cold water, and dry to obtain 2-methyl-4-aminobenzoic acid. A yield of over 96% can be expected.[12]
Protocol 7: Synthesis of 2-Methyl-4-hydrazinocarbonylbenzoic acid
-
Suspend 2-Methyl-4-aminobenzoic acid (1 equivalent) in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (B80452) (1 equivalent) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent like sodium sulfite.
-
Slowly add the cold diazonium salt solution to the reducing agent solution to form the hydrazine.[14]
-
The resulting 4-hydrazinobenzoic acid derivative can be isolated by adjusting the pH and filtration.
Protocol 8: Synthesis of a Pyrazole Derivative
-
Dissolve the hydrazine derivative from Protocol 7 (1 equivalent) and a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pyrazole derivative.
Quantitative Data for Pyrazole Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 6 | This compound | H₂, Pd/C | 2-Methyl-4-aminobenzoic acid | >96%[12] |
| 7 | 2-Methyl-4-aminobenzoic acid | 1. NaNO₂, HCl; 2. Na₂SO₃ | 2-Methyl-4-hydrazinocarbonylbenzoic acid | Variable |
| 8 | Hydrazide from Step 7, 1,3-Diketone | Acid catalyst, reflux | Pyrazole Derivative | 60-95% (general range)[2] |
Raf kinases are central components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[15] In many cancers, particularly melanoma, mutations in the BRAF gene (a member of the Raf kinase family), such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[16][17] Raf kinase inhibitors function by binding to the ATP-binding site of the mutated BRAF protein, thereby blocking its kinase activity and inhibiting downstream signaling.[18]
References
- 1. (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Preparation method of tolvaptan - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]
- 7. EP2624693A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 13. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. How the BRAF V600E Mutation Defines a Distinct Subgroup of Colorectal Cancer: Molecular and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
Application Notes and Protocols: The Role of 2-Methyl-4-nitrobenzoic Acid in the Synthesis of Tolvaptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of 2-methyl-4-nitrobenzoic acid in the synthesis of Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the development and optimization of Tolvaptan manufacturing processes.
Introduction
Tolvaptan is an important therapeutic agent used in the treatment of hyponatremia associated with conditions such as congestive heart failure and cirrhosis.[1] The synthesis of this complex molecule involves a multi-step process in which this compound serves as a crucial starting material.[2][3][4] This document details the synthetic pathway, provides experimental protocols, and presents quantitative data from various reported methods.
Synthetic Pathway Overview
The synthesis of Tolvaptan from this compound generally proceeds through the following key stages:
-
Activation of this compound: The carboxylic acid is first converted to a more reactive acid chloride derivative, 2-methyl-4-nitrobenzoyl chloride. This is typically achieved by reacting it with thionyl chloride.[1][5][6][7]
-
N-Acylation: The resulting acid chloride is then coupled with the key intermediate, 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, to form N-[4-(7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methyl-4-nitrobenzamide.[1][5]
-
Nitro Group Reduction: The nitro group on the intermediate is reduced to an amino group, yielding 7-chloro-1-(4-amino-2-methylbenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.[1][5]
-
Second N-Acylation: The newly formed amino group is acylated with 2-methylbenzoyl chloride.[1][5]
-
Ketone Reduction: Finally, the ketone group at the 5-position of the benzazepine ring is reduced to a hydroxyl group to afford Tolvaptan.[1][5][8]
Chemical Synthesis Workflow
Caption: Synthetic pathway of Tolvaptan from this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic procedures for key steps in the Tolvaptan synthesis.
Table 1: Synthesis of 2-Methyl-4-nitrobenzoyl chloride
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| This compound | Thionyl chloride | Toluene | 60-70 | - | Quantitative | [1] |
| This compound | Thionyl chloride | None | Reflux | 3 | Quantitative | [5][6][7] |
Table 2: Synthesis of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
| Reactant A | Reactant B | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Methyl-4-nitrobenzoyl chloride | 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Toluene | None | Reflux | 2-6 | ~93 | >99.6 | [1] |
| 2-Methyl-4-nitrobenzoyl chloride | 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Acetonitrile | None | Reflux | 2-6 | ~94 | >99.5 | [1] |
| 2-Methyl-4-nitrobenzoyl chloride | 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Dichloromethane (B109758) | N-methylmorpholine | 0-5 to RT | 4 | - | - | [5][7] |
| This compound | 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Dichloromethane | Pyridine or Triethylamine (B128534) | - | - | 32 | - | [1] |
Table 3: Synthesis of Tolvaptan
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 7-Chloro-1-[2-methyl-4-((2-methylbenzoyl)amino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Sodium borohydride (B1222165) | Dichloromethane | 25-35 | 2-4 | ~86 | >99.5 |[1] | | 7-Chloro-1-[2-methyl-4-((2-methylbenzoyl)amino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine | Sodium borohydride | Methanol | Room Temp | 1 | ~90 | - |[5] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Tolvaptan starting from this compound.
Protocol 1: Preparation of 2-Methyl-4-nitrobenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride
-
Toluene (optional)
-
Reaction flask with reflux condenser and stirring mechanism
Procedure:
-
To a reaction flask, add this compound (e.g., 25 g, 0.14 mol).[5][6][7]
-
Add thionyl chloride (e.g., a molar excess).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 2-methyl-4-nitrobenzoyl chloride (a light yellow oily liquid) can be used directly in the next step without further purification.[5][6][7]
Protocol 2: Preparation of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
Materials:
-
2-Methyl-4-nitrobenzoyl chloride
-
7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
-
Dichloromethane
-
N-methylmorpholine
-
Saturated aqueous sodium bicarbonate solution
-
Reaction flask with a dropping funnel and stirring mechanism
-
Ice bath
Procedure:
-
To a reaction flask, add 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (e.g., 20 g, 0.1 mol) and 2-methyl-4-nitrobenzoyl chloride (e.g., 22.4 g, 0.11 mol).[5][7]
-
Add dichloromethane (e.g., 50 ml) and cool the mixture in an ice bath to 0-5 °C with stirring until dissolved.[5][7]
-
Slowly add N-methylmorpholine (e.g., 11.2 g, 0.11 mol) dropwise to the reaction mixture.[5][7]
-
After the addition is complete, allow the reaction to proceed at room temperature for 4 hours.[5][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add saturated aqueous sodium bicarbonate solution (e.g., 20 ml) and stir for 10 minutes.[5]
-
Filter the mixture and wash the filter cake with dichloromethane.
-
The resulting solid is the desired product.
Protocol 3: Reduction of the Nitro Group
Materials:
-
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution (20%)
-
Reaction flask with a dropping funnel and stirring mechanism
Procedure:
-
To a reaction flask, add 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (e.g., 10 g, 28 mmol), concentrated hydrochloric acid (e.g., 40 ml), and ethanol (e.g., 50 ml).[7]
-
Stir the mixture and slowly add a solution of stannous chloride (e.g., 20 g, 88 mmol) in ethanol (e.g., 40 ml) dropwise.[7]
-
After the addition, continue stirring at room temperature for 5 hours.[7]
-
Monitor the reaction by TLC.
-
Once complete, distill off a portion of the ethanol under reduced pressure.
-
Cool the residue to -10 to 0 °C to precipitate the product.
-
Filter the solid, wash with water, and then suspend it in water.
-
Adjust the pH to 9 with a 20% aqueous sodium hydroxide solution to obtain the free amine.[7]
Protocol 4: Final Acylation and Reduction to Tolvaptan
Materials:
-
1-(4-Amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
-
2-Methylbenzoyl chloride
-
Triethylamine
-
Dichloromethane
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid solution (1%)
Procedure - Acylation:
-
To a reaction flask, add 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (e.g., 5 g, 15 mmol) and triethylamine (e.g., 2.3 g, 23 mmol) in dichloromethane (e.g., 30 ml).[7]
-
Stir until completely dissolved, then add 2-methylbenzoyl chloride (e.g., 2.8 g, 18 mmol) dropwise.[7]
-
Allow the reaction to proceed at room temperature for 1 hour.[7]
Procedure - Reduction:
-
After the acylation is complete, the resulting intermediate, 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, is dissolved in methanol.[5]
-
Add sodium borohydride (e.g., 2.07 g) at room temperature and stir for 1 hour.[5]
-
Adjust the pH of the reaction mixture to 6.0-7.0 with a 1% hydrochloric acid solution.[5]
-
The precipitated solid is filtered and dried to yield Tolvaptan.[5]
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis of Tolvaptan.
References
- 1. "An Improved Process For Tolvaptan" [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 7. Preparation method of tolvaptan - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20130190490A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]
Application of 2-Methyl-4-nitrobenzoic Acid in Agrochemical Synthesis: A Detailed Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzoic acid (CAS No. 1975-51-5), also known as 4-nitro-o-toluic acid, is a versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and dyes.[1] In the agrochemical sector, it is recognized as a valuable building block for the development of herbicides and pesticides.[1][2] Its structural characteristics, featuring a carboxylic acid group, a methyl group, and a nitro group on an aromatic ring, offer multiple reaction sites for chemical modification, enabling the synthesis of complex and biologically active molecules. These modifications can enhance the efficacy and specificity of the final agrochemical products.[1]
While the role of this compound as an agrochemical intermediate is frequently cited, detailed, publicly available synthesis routes to specific, named agrochemicals directly from this starting material are not extensively documented. However, the synthesis of the closely related and commercially significant herbicide, Mesotrione, relies on a similar structural motif, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). This document will provide a detailed overview of the synthesis of NMSBA and its subsequent conversion to Mesotrione as a representative example of the application of nitrobenzoic acid derivatives in agrochemical synthesis. Additionally, a generalized, hypothetical protocol for the application of this compound will be presented to illustrate its potential synthetic utility.
Case Study: Synthesis of the Herbicide Mesotrione via the Intermediate 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)
A crucial intermediate in the synthesis of the selective herbicide Mesotrione is 2-nitro-4-methylsulfonylbenzoic acid (NMSBA).[3] The synthesis of NMSBA and its subsequent conversion to Mesotrione is a well-documented process and serves as an excellent case study.
Synthesis of 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)
The industrial synthesis of NMSBA typically starts from 2-nitro-4-methylsulfonyltoluene, which is then oxidized to form the carboxylic acid.
Experimental Protocol: Oxidation of 2-nitro-4-methylsulfonyltoluene to NMSBA
Materials:
-
2-nitro-4-methylsulfonyltoluene
-
Sulfuric acid (70%)
-
Vanadium pentoxide (V₂O₅)
-
Nitric acid (65%)
-
Air or Oxygen
Procedure:
-
A solution of 2-nitro-4-methylsulfonyltoluene (215 g) and vanadium pentoxide (3 g) in 70% sulfuric acid (1500 ml) is prepared in a suitable reactor.
-
The reaction mixture is heated to 145°C while passing air through the mixture.
-
Nitric acid (65%, 430 ml) is added dropwise over a period of 8 hours, maintaining the temperature at 145°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 145°C.
-
The temperature is then raised to 165°C and held for 3 hours.
-
The reaction mixture is cooled, leading to the precipitation of the product.
-
The solid product is isolated by filtration, washed with water, and dried to yield 2-nitro-4-methylsulfonylbenzoic acid.
Quantitative Data for NMSBA Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-nitro-4-methylsulfonyltoluene | [4] |
| Key Reagents | H₂SO₄, HNO₃, V₂O₅, Air | [4] |
| Reaction Temperature | 145°C - 165°C | [4] |
| Reaction Time | ~13 hours | [4] |
| Yield | >95% | Not specified |
| Purity | High | Not specified |
Synthesis of Mesotrione from NMSBA
NMSBA is subsequently converted to Mesotrione through a multi-step process involving the formation of an acid chloride, followed by reaction with 1,3-cyclohexanedione (B196179) and a rearrangement reaction.
Experimental Protocol: Synthesis of Mesotrione from NMSBA
Step 1: Acyl Chloride Formation
-
2-nitro-4-methylsulfonylbenzoic acid (245 g) is mixed with dimethylformamide (2 ml) in ethylene (B1197577) dichloride (500 ml).
-
Thionyl chloride (238 g) is added to the mixture at 30°C over 30 minutes.
-
The reaction mixture is heated to 80°C for 4 hours.
-
Excess thionyl chloride is removed by distillation.
-
Ethylene dichloride (250 ml) is added, and the mixture is stirred for 1 hour to yield 2-nitro-4-methylsulfonylbenzoyl chloride.
Step 2: Condensation and Rearrangement
-
The 2-nitro-4-methylsulfonylbenzoyl chloride solution is then reacted with an alkali metal salt of 1,3-cyclohexanedione.
-
This is followed by a rearrangement reaction, often catalyzed by a cyanide source and a base, to yield amorphous Mesotrione.
-
The amorphous product is then purified by recrystallization to obtain crystalline Mesotrione.
Quantitative Data for Mesotrione Synthesis from NMSBA
| Parameter | Value | Reference |
| Starting Material | 2-nitro-4-methylsulfonylbenzoic acid | [4] |
| Key Reagents | Thionyl chloride, 1,3-cyclohexanedione, Cyanide source, Base | [4] |
| Overall Yield | >99% (crystalline) | [4] |
| Purity | >99% | [4] |
Hypothetical Application of this compound in Agrochemical Synthesis
To illustrate the potential utility of this compound, a hypothetical synthesis of a generic herbicidal compound is presented below. This protocol is based on standard organic chemistry transformations of the functional groups present in the molecule.
The carboxylic acid can be converted to an amide, a common functional group in many agrochemicals. The nitro group can be reduced to an amine, which can then be further functionalized.
Hypothetical Experimental Protocol: Synthesis of a Phenyl-Amide Herbicide Analogue
Step 1: Synthesis of 2-Methyl-4-nitrobenzoyl chloride
-
To a stirred solution of this compound (18.1 g, 0.1 mol) in dry toluene (B28343) (100 mL) containing a catalytic amount of dimethylformamide (0.5 mL), add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110°C) for 2 hours.
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 2-methyl-4-nitrobenzoyl chloride as a crude product, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in dichloromethane (B109758) (100 mL) and cool the solution to 0°C in an ice bath.
-
To this solution, add a solution of a desired aniline (B41778) derivative (e.g., 2,6-diethylaniline, 0.1 mol) and triethylamine (B128534) (11.1 g, 0.11 mol) in dichloromethane (50 mL) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL), 1M HCl (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final N-aryl-2-methyl-4-nitrobenzamide.
Visualizing Synthesis and Mode of Action
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an agrochemical from a benzoic acid intermediate.
Caption: Generalized workflow for agrochemical synthesis.
Mode of Action: Mesotrione Inhibition of HPPD
Mesotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the biosynthesis of plastoquinones and tocopherols (B72186) in plants. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new growth followed by plant death.
Caption: Mode of action of the herbicide Mesotrione.
Conclusion
This compound is a recognized intermediate in the agrochemical industry, valued for its potential as a scaffold for creating new active ingredients. While direct and detailed synthetic routes from this specific precursor to commercial agrochemicals are not extensively detailed in public literature, the synthesis of the herbicide Mesotrione from the structurally similar 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) provides a clear and relevant example of how nitrobenzoic acid derivatives are employed in modern agrochemical production. The functional groups of this compound allow for a variety of chemical transformations, making it a compound of interest for the development of novel herbicides and pesticides. Further research and publication of synthetic methodologies will be beneficial for fully exploring the potential of this versatile intermediate.
References
Application Notes: 2-Methyl-4-nitrobenzoic Acid as a Versatile Precursor for Azo Dyes and Pigments
Introduction
2-Methyl-4-nitrobenzoic acid is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and, notably, colorants.[1][2] Its aromatic structure, featuring a nitro group and a carboxylic acid moiety, makes it an excellent precursor for the production of a diverse range of azo dyes and pigments. The presence of these functional groups allows for chemical modifications that are essential for the formation of chromophores, the parts of a molecule responsible for its color.
The general synthetic strategy involves a two-step process. First, the nitro group of this compound is reduced to a primary amino group (-NH2), yielding 2-methyl-4-aminobenzoic acid. This transformation is a critical prerequisite for the subsequent diazotization reaction. The second step is the diazotization of the newly formed amino group, followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or naphthol derivative. This final step forms the characteristic azo bond (-N=N-), which is the cornerstone of the dye's chromophoric system.[1] The specific shade of the resulting dye can be fine-tuned by the choice of the coupling component.
The carboxylic acid group present on the precursor molecule can enhance the solubility of the final dye, particularly in alkaline conditions, and improve its binding affinity to various substrates like textiles.[3] This makes this compound a particularly useful starting material for producing dyes with specific application properties.
Experimental Protocols
The synthesis of azo dyes from this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage of the synthesis.
Protocol 1: Reduction of this compound to 2-Methyl-4-aminobenzoic Acid
This initial step is crucial for converting the nitro-substituted precursor into the necessary amino-substituted intermediate for diazotization.
Materials:
-
This compound
-
Zinc powder or other reducing agent (e.g., SnCl2, catalytic hydrogenation setup with Pd/C)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
In a round-bottom flask, create a suspension of this compound in water.
-
Cool the flask in an ice water bath to maintain a low temperature.
-
Slowly add a reducing agent, such as zinc powder, to the suspension with constant stirring.
-
Add concentrated hydrochloric acid dropwise to the mixture. The reaction is exothermic, so the rate of addition should be controlled to keep the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, filter the mixture to remove any unreacted zinc or other solid byproducts.
-
Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the 2-methyl-4-aminobenzoic acid.
-
Collect the precipitated product by vacuum filtration, wash with cold distilled water, and dry thoroughly.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol outlines the conversion of the amino intermediate into a diazonium salt and its subsequent reaction with a coupling agent to form the final dye. The procedure is adapted from methodologies used for similar aminobenzoic acids.[1][3]
Part A: Diazotization of 2-Methyl-4-aminobenzoic Acid
Materials:
-
2-Methyl-4-aminobenzoic acid (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve a specific molar amount of 2-methyl-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.[1]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2-methyl-4-aminobenzoic acid solution. It is critical to maintain the temperature between 0-5°C throughout the addition to prevent the decomposition of the unstable diazonium salt.[1]
-
After the addition is complete, continue stirring the mixture for an additional 10-15 minutes to ensure the diazotization is complete. The resulting solution contains the highly reactive diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from Part A)
-
Coupling agent (e.g., 2-naphthol, resorcinol, or a substituted aniline)
-
Sodium Hydroxide (NaOH) solution
-
Dimethylformamide (DMF) or other suitable solvent
-
Filtration apparatus
Procedure:
-
In a separate beaker, dissolve an equimolar amount of the chosen coupling agent (e.g., 2-naphthol) in a suitable solvent, such as a dilute sodium hydroxide solution or DMF.[1][3]
-
Cool this solution in an ice bath.
-
While maintaining a low temperature and with vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the coupling agent solution.[3]
-
A brightly colored precipitate, which is the azo dye, should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.[3]
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts and byproducts.
-
Dry the final product and recrystallize from a suitable solvent, such as ethanol, if necessary for purification.[3]
Quantitative Data
The following tables summarize quantitative data for azo dyes synthesized from an isomer of the target precursor, 3-amino-4-methyl benzoic acid. The data is representative of the expected outcomes when using 2-methyl-4-aminobenzoic acid and various coupling components.[3]
Table 1: Reaction Yields and Physical Properties of Synthesized Azo Dyes [3]
| Dye Name | Coupling Component | Yield (%) | Melting Point (°C) | Molecular Formula |
| 2-[(E)-(2,3-dihydroxyphenyl)diazenyl]-4-methylbenzoic acid | Resorcinol | 82% | 262-264 | C₁₄H₁₂N₂O₄ |
| 3-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzoic acid | 2-Naphthol | 85% | 293-296 | C₁₈H₁₄N₂O₃ |
| 3-[(E)-(3-hydroxy-N-phenylnaphthalene-2-carboxamide)diazenyl]-4-methylbenzoic acid | Naphthol AS | 72% | 250-253 | C₂₅H₁₈N₄O₆ |
Table 2: Spectroscopic Data for a Representative Azo Dye (3-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzoic acid) [3]
| Spectroscopic Method | Key Peaks/Signals |
| IR (KBr, cm⁻¹) | 3639 (O-H), 3470 (N-H), 1617 (C=O of acid), 1554 (N=N stretch) |
| ¹H NMR (DMSO-d₆, ppm) | δ 3.32 (s, 3H, CH₃), δ 6.90-8.50 (m, 9H, Ar-H), δ 13.19 (br s, 1H, COOH) |
| LC-MS (m/z) | 307.20 [M+1]⁺ |
Visualizations
The following diagrams illustrate the key chemical transformations and the general experimental workflow.
Caption: Chemical synthesis pathway from precursor to azo dye.
Caption: General experimental workflow for azo dye synthesis.
References
Application Notes: 2-Methyl-4-nitrobenzoic Acid as an Analytical Standard in Chromatography
References
Application Notes and Protocols for the Synthesis of Raf Kinase Inhibitors Utilizing 2-Methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a representative Raf kinase inhibitor based on an amino-1H-pyrazole amide scaffold, using 2-methyl-4-nitrobenzoic acid as a key starting material. The protocols herein are based on established chemical transformations and are intended to serve as a guide for the synthesis of potent and selective Raf kinase inhibitors for cancer research and drug development.
Introduction: The Role of Raf Kinases in Oncology
The Raf (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[2] The Raf family consists of three isoforms: A-RAF, B-RAF, and C-RAF (or RAF-1).[2]
Dysregulation of the RAS-RAF-MEK-ERK pathway is a hallmark of many human cancers.[3] Activating mutations in the genes encoding components of this pathway, particularly BRAF, lead to constitutive signaling and uncontrolled cell growth. The most common mutation, BRAF V600E, is found in a significant percentage of melanomas, as well as in various other cancers, making it a prime target for therapeutic intervention. Consequently, the development of small molecule inhibitors of Raf kinases is a major focus in targeted cancer therapy.
This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various pharmaceuticals.[4] Its chemical structure allows for its elaboration into complex heterocyclic systems, such as the amino-1H-pyrazole amide scaffold, which has been identified as a promising pharmacophore for the inhibition of Raf kinases.[4][5] This document outlines a representative synthetic route and detailed protocols for the preparation of a Raf kinase inhibitor from this compound.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK signaling cascade is initiated by the activation of RAS proteins, which are small GTPases located at the cell membrane.[2][3] Upon stimulation by growth factors, activated RAS recruits Raf kinases to the cell membrane, leading to their dimerization and activation. Activated Raf then phosphorylates and activates MEK (Mitogen-activated protein kinase kinase), which in turn phosphorylates and activates ERK (Extracellular signal-regulated kinase).[2] Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival.
Proposed Synthesis of a Representative Amino-1H-Pyrazole Amide Raf Kinase Inhibitor
The following multi-step synthesis outlines a plausible route to a representative Raf kinase inhibitor starting from this compound. This proposed pathway involves the initial reduction of the nitro group, followed by conversion to an acid chloride, and subsequent amide coupling with a substituted aminopyrazole.
Experimental Protocols
Disclaimer: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 4-Amino-2-methylbenzoic Acid (Reduction of Nitro Group)
This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker) or balloon hydrogenation setup
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel and filter paper (Celite®)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization or by an acid-base workup:
-
Dissolve the crude product in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-2-methylbenzoic acid.
-
Protocol 2: Synthesis of 4-Amino-2-methylbenzoyl Chloride (Acyl Chloride Formation)
This protocol describes the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.
Materials:
-
4-Amino-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) or Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Dropping funnel
Procedure:
-
To a round-bottom flask, add 4-amino-2-methylbenzoic acid (1.0 eq) and suspend it in toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 4-amino-2-methylbenzoyl chloride is often used immediately in the next step without further purification.
Protocol 3: Synthesis of the Final Amino-1H-pyrazole Amide (Amide Coupling)
This protocol describes the coupling of the in situ generated acid chloride with a substituted aminopyrazole to form the final product.
Materials:
-
4-Amino-2-methylbenzoyl chloride (from Protocol 2)
-
A suitably substituted aminopyrazole derivative (e.g., 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile) (1.0 eq)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA) as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the substituted aminopyrazole (1.0 eq) and pyridine or triethylamine (1.5 eq) in DCM or THF in a round-bottom flask and cool the mixture in an ice bath.
-
Dissolve the crude 4-amino-2-methylbenzoyl chloride in a minimal amount of the same solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the final amino-1H-pyrazole amide Raf kinase inhibitor.
Biological Evaluation of Representative Inhibitors
The synthesized compounds would be evaluated for their inhibitory activity against wild-type and mutant forms of Raf kinases, as well as their anti-proliferative effects in cancer cell lines harboring BRAF mutations. The following tables present representative data for a hypothetical pyrazole-based Raf inhibitor derived from the described synthetic pathway.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| B-RafV600E | 15 |
| B-Raf (wild-type) | 150 |
| c-Raf | 50 |
IC₅₀ values are determined using a biochemical kinase assay, for example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Lower values indicate greater potency.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | BRAF Status | IC₅₀ (nM) |
| A375 (Melanoma) | V600E | 30 |
| SK-MEL-28 (Melanoma) | V600E | 55 |
| HT-29 (Colon Cancer) | V600E | 80 |
| MCF-7 (Breast Cancer) | Wild-type | >10,000 |
IC₅₀ values are determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay, after 72 hours of compound exposure. Lower values indicate greater anti-proliferative activity.
Conclusion
The synthetic route and protocols detailed in this application note provide a framework for the synthesis of amino-1H-pyrazole amide-based Raf kinase inhibitors, starting from the readily available this compound. The representative biological data highlights the potential for this class of compounds to exhibit potent and selective inhibition of mutant B-Raf, translating to significant anti-proliferative effects in cancer cell lines driven by this oncogene. Further optimization of the pyrazole (B372694) and amide substituents can lead to the development of novel and effective targeted therapies for the treatment of cancers with aberrant Raf signaling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
Recrystallization procedure for 2-Methyl-4-nitrobenzoic acid using ethanol/water
An Application Note and Protocol for the Recrystallization of 2-Methyl-4-nitrobenzoic Acid
Introduction
Recrystallization is a primary purification technique for solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. In this protocol, crude this compound is purified using a mixed solvent system of ethanol (B145695) and water. The compound is dissolved in a minimum amount of hot ethanol, in which it is readily soluble.[1][2] Water, in which the compound is only slightly soluble, is then added to decrease its solubility and induce crystallization as the solution cools.[1] This process effectively separates the desired compound from impurities that are either much more soluble or insoluble in the chosen solvent mixture, yielding a product with significantly higher purity.
Compound Data & Properties
This compound is an organic compound used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of dyes and pigments.[][4]
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₇NO₄ | [][4][5] |
| Molecular Weight | 181.15 g/mol | [][4][5] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | 150-156 °C | [][4][5][6] |
| Solubility | Soluble in ethanol; slightly soluble in water | [1][2] |
| CAS Number | 1975-51-5 | [][4][5] |
Safety Precautions
It is crucial to adhere to safety protocols when handling this compound and the associated solvents.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][8][9] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[7]
-
Hazards: this compound is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation and an allergic skin reaction.[7]
-
Solvent Safety: Ethanol is a flammable liquid. Keep it away from open flames and hot surfaces.
-
Waste Disposal: Dispose of all liquid and solid chemical waste in appropriately labeled containers as per institutional guidelines. Do not pour chemicals down the drain.
Experimental Protocol
This procedure details the recrystallization of crude this compound using a 3:1 ethanol/water solvent system.[6][10]
Materials:
-
Crude this compound
-
Ethanol, 95% or absolute
-
Deionized water
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 6-8 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small increments (0.5-1.0 mL) only if the solid has not fully dissolved at the boiling point. Avoid using an excessive amount of solvent to ensure a high recovery yield.
-
-
Inducing Crystallization:
-
While the ethanol solution is still hot, slowly add deionized water (pre-heated to near boiling) dropwise until the solution becomes slightly cloudy (the cloud point), which indicates the solution is saturated.
-
A specific protocol suggests using a pre-determined ethanol to water ratio of 3:1.[6][10] For example, if you used 6 mL of ethanol, you would add 2 mL of water.
-
If you add slightly too much water and the solution remains cloudy, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the crystals.[11]
-
-
Crystal Collection:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and ensure it lies flat.
-
Wet the filter paper with a small amount of the cold ethanol/water filtrate or a fresh, ice-cold 3:1 ethanol/water mixture.
-
Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. You can rinse the flask with a small amount of the ice-cold solvent mixture to aid the transfer.
-
Wash the collected crystals on the filter paper with one or two small portions of the ice-cold solvent mixture to remove any soluble impurities adhering to the crystal surfaces.[12]
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum running for 10-15 minutes to pull air through and help dry them.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely or place them in a desiccator under vacuum for a more efficient drying process.
-
-
Analysis:
-
Once the crystals are completely dry, weigh them to determine the final mass and calculate the percent recovery.
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Quantitative Data Summary
| Parameter | Value |
| Mass of Crude this compound | e.g., 1.00 g |
| Volume of Ethanol Used | Record actual volume |
| Volume of Water Used | Record actual volume |
| Final Mass of Purified Product | Record final mass |
| Percent Recovery | Calculate: (Final Mass / Crude Mass) x 100% |
| Melting Point Range of Purified Product | Record observed range |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 4. chemimpex.com [chemimpex.com]
- 5. abchemicalindustries.com [abchemicalindustries.com]
- 6. This compound | 1975-51-5 [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantifying 2-Methyl-4-nitrobenzoic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-nitrobenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its purity is a critical quality attribute that can significantly impact the yield and safety profile of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note presents a detailed protocol for a reverse-phase HPLC (RP-HPLC) method to quantify the purity of this compound. The method is designed to be robust and suitable for routine quality control in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an appropriate analytical method.
| Property | Value | Reference |
| CAS Number | 1975-51-5 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 150-154 °C | [1][3] |
| Appearance | Off-white to yellow crystalline powder | [2] |
| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. | [1][4] |
Experimental Protocol: HPLC Purity Determination
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound. The method is based on established procedures for analyzing aromatic carboxylic and nitrobenzoic acids.[5][6][7]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[6][7]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for LC-MS compatibility).[8]
-
This compound reference standard (≥98% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Condition |
| Stationary Phase | C18 (5 µm, 150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Elution Type | Isocratic (e.g., 40:60 Acetonitrile:Aqueous) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase (Aqueous Component): To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Diluent: A mixture of Acetonitrile and water in a 50:50 (v/v) ratio can be used as the diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution to determine the retention time and peak area of this compound.
-
Inject the Sample Solution.
-
After the analysis, calculate the purity of the sample.
5. Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a table for clear comparison.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | [e.g., 4.5] | [e.g., 1250000] | N/A |
| Sample Lot A | [e.g., 4.5] | [e.g., 1235000] | [e.g., 99.2] |
| Impurity 1 | [e.g., 2.8] | [e.g., 8000] | N/A |
| Impurity 2 | [e.g., 5.1] | [e.g., 2000] | N/A |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship of Method Parameters
Caption: Key parameters influencing the HPLC separation and detection.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1975-51-5 [chemicalbook.com]
- 4. This compound | CAS:1975-51-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis of 2-Methyl-4-nitrobenzoic Acid via Phase Transfer Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] One efficient method for its synthesis is the selective oxidation of 4-nitro-o-xylene. Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate this oxidation, offering advantages such as milder reaction conditions, improved yields, and enhanced selectivity, making it suitable for industrial applications.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound using phase transfer catalysis.
Principle of Phase Transfer Catalysis in the Oxidation of 4-Nitro-o-xylene
The oxidation of 4-nitro-o-xylene to this compound typically involves an aqueous oxidizing agent (like nitric acid) and an organic substrate (4-nitro-o-xylene). These two phases are immiscible. A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, is employed to transport the oxidizing agent or its active species from the aqueous phase to the organic phase where the reaction with the substrate occurs. This transfer overcomes the phase barrier, allowing the reaction to proceed at a reasonable rate under mild conditions. The addition of a free radical initiator can further promote the oxidation process.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-Nitro-o-xylene | 4-Nitro-o-xylene |
| Oxidizing Agent | 40% Nitric Acid | 30% Nitric Acid |
| Catalyst System | CoCl₂·6H₂O, Mn(OAc)₂·4H₂O | Benzoyl peroxide |
| Phase Transfer Catalyst (PTC) | Not specified, generic | Benzyl (B1604629) triethylammonium (B8662869) chloride |
| Free Radical Initiator | N-hydroxyphthalimide (NHPI) | Benzoyl peroxide |
| Reaction Time | 12 hours | Not specified (monitored by TLC) |
| Temperature | Reflux | 100°C |
| Reported Yield | 72% | 56.0% |
| Reference | ChemicalBook[4] | CN103408430A[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Co/Mn Catalyst System and PTC
This protocol is adapted from the procedure described on ChemicalBook.[4]
Materials:
-
4-Nitro-o-xylene (1.0 mmol, 0.15 g)
-
N-hydroxyphthalimide (NHPI) (0.3 mmol, 0.05 g)
-
40% Nitric acid (8.0 mmol, 1.26 g)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.03 mmol, 7.1 mg)
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O) (0.03 mmol, 7.1 mg)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide) (0.04 mmol)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Equipment:
-
50 mL three-necked round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
HPLC system (for quantification)
-
Melting point apparatus
-
IR spectrometer
-
NMR spectrometer
Procedure:
-
To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (0.15 g, 1 mmol), N-hydroxyphthalimide (0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), CoCl₂·6H₂O (7.1 mg, 0.03 mmol), Mn(OAc)₂·4H₂O (7.1 mg, 0.03 mmol), and the phase transfer catalyst (0.04 mmol).
-
Heat the reaction mixture to reflux with stirring for 12 hours at atmospheric pressure.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation.
-
Quantify the crude product by HPLC analysis using an internal standard (e.g., 2,4-dinitrotoluene).
-
Recrystallize the crude product from an ethanol/water mixture (3:1) to yield pure this compound as white needle-like crystals.
-
Characterize the final product by melting point, IR, and NMR spectroscopy. The expected melting point is 151-152°C.[4]
Protocol 2: Synthesis of this compound using Benzoyl Peroxide and PTC
This protocol is based on the method described in patent CN103408430A.[3]
Materials:
-
4-Nitro-o-xylene (5.0 mmol, 0.76 g)
-
Benzoyl peroxide (1.26 mmol, 0.30 g)
-
Benzyl triethylammonium chloride (0.25 mmol, 0.06 g)
-
30% Nitric acid (24.8 mmol, 5.21 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
2,4-dinitrotoluene (B133949) (internal standard)
Equipment:
-
100 mL three-necked round-bottomed flask
-
Magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
-
Liquid chromatography system (for quantification)
Procedure:
-
In a 100 mL three-necked flask, add 4-nitro-o-xylene (0.76 g, 5.0 mmol), benzoyl peroxide (0.30 g, 1.26 mmol), and benzyl triethylammonium chloride (0.06 g, 0.25 mmol).
-
Add 30% nitric acid (5.21 g, 24.8 mmol) to the flask.
-
With magnetic stirring, heat the mixture to 100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a known amount of 2,4-dinitrotoluene (e.g., 0.10 g) as an internal standard.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (5 mL each).
-
Combine the organic phases and wash with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the organic solution by liquid chromatography to determine the yield of this compound by the internal standard method.
Visualizations
Phase Transfer Catalysis Mechanism
Caption: Mechanism of Phase Transfer Catalysis for Oxidation.
Experimental Workflow for this compound Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Nitration of o-Toluic Acid: This involves the direct nitration of 2-methylbenzoic acid (o-toluic acid) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1]
-
Oxidation of 4-Nitro-o-xylene: This route involves the oxidation of the methyl group of 4-nitro-o-xylene to a carboxylic acid.[1] Various oxidizing agents can be employed, including potassium permanganate (B83412) or nitric acid, often in the presence of catalysts.[1]
Q2: What are the primary applications of this compound?
A2: this compound is a crucial intermediate in several industries. In the pharmaceutical sector, it is a key building block for synthesizing drugs such as the V2 receptor antagonist, tolvaptan, used in treating hyponatremia and heart failure.[1] It also finds use in the agrochemical industry for the production of herbicides and pesticides, and in the manufacturing of dyes and pigments.[1]
Q3: What are the main safety precautions to consider during the synthesis?
A3: The synthesis of this compound involves hazardous materials. Key safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Handling concentrated acids (nitric and sulfuric) with extreme care, as they are highly corrosive.
-
Controlling the reaction temperature, especially during nitration, as the reaction is exothermic and can become uncontrolled.
Troubleshooting Guides
Route 1: Nitration of o-Toluic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of undesired isomers (e.g., 3-nitro-o-toluic acid, 5-nitro-o-toluic acid). - Over-nitration to dinitro compounds (e.g., 3,5-dinitro-o-toluic acid).[2] | - Ensure the reaction goes to completion by monitoring with TLC. - Control the reaction temperature carefully (typically 0-10°C) to improve regioselectivity. - Use a precise molar ratio of nitric acid to o-toluic acid to avoid over-nitration. |
| Product is a mixture of isomers | - The methyl group is an ortho, para-director, while the carboxyl group is a meta-director, leading to a mixture of nitro isomers. | - Precise temperature control can influence the isomer ratio. - Separation of isomers can be achieved through fractional crystallization or chromatography. A process involving the use of specific solvents and the addition of aniline (B41778) has been described for the separation of 3-nitro-o-toluic acid and 5-nitro-o-toluic acid.[3] |
| Reaction mixture turns dark/tarry | - Oxidation of the starting material or product by the nitrating agent. | - Maintain a low reaction temperature. - Add the nitrating agent slowly and with efficient stirring to ensure good heat dissipation. |
| Difficulty in product purification | - Presence of unreacted starting material and isomeric byproducts. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common purification method.[4] - For persistent impurities, column chromatography may be necessary. |
Route 2: Oxidation of 4-Nitro-o-xylene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete oxidation of the methyl group. - Formation of byproducts. - Inefficient catalyst system. | - Ensure sufficient reaction time and temperature. - Optimize the choice and amount of oxidizing agent and catalyst. The use of a free radical initiator and a phase transfer catalyst with dilute nitric acid has been shown to significantly improve yield.[5] - A patent describes a method using a free radical initiator and a phase transfer catalyst that can achieve a yield of up to 83.5%.[6] |
| Formation of 4-Nitrophthalic acid | - Over-oxidation of both methyl groups of the starting material. | - Use a selective oxidizing agent or a milder reaction condition. - Control the stoichiometry of the oxidizing agent. |
| Formation of 2-Methyl-5-nitrobenzoic acid | - Oxidation of an isomeric impurity in the starting 4-nitro-o-xylene or rearrangement during the reaction. | - Start with high-purity 4-nitro-o-xylene. - Optimize reaction conditions to favor the desired product. |
| Product is difficult to purify | - Presence of unreacted starting material and byproducts like 4-nitrophthalic acid. | - Recrystallization from an ethanol/water mixture is effective for purification.[4] - Column chromatography can be used to separate this compound from byproducts like 4-nitrophthalic acid.[4] |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reference |
| Oxidation | 4-Nitro-o-xylene | Dilute nitric acid, Benzoyl peroxide (free radical initiator), Benzyltriethylammonium chloride (phase transfer catalyst) | 100°C | 83.5% | [5][6] |
| Oxidation | 4-Nitro-o-xylene | 40% Nitric acid, N-hydroxyphthalimide (NHPI), CoCl₂·6H₂O, Mn(OAc)₂·4H₂O, Phase transfer catalyst | Reflux, 12 h | 72% | [4] |
| Multi-step synthesis from Toluene | Toluene | 1. Conc. nitric acid, Conc. sulfuric acid 2. Tin dichloride, Iron powder, Glacial acetic acid, Hydrochloric acid 3. Acetic acid, Conc. sulfuric acid 4. Sodium perborate (B1237305) 5. Potassium permanganate, Hydrochloric acid | Multi-step | up to 95% | [7] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of o-Toluic Acid (General Procedure)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluic acid in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of o-toluic acid. Maintain the reaction temperature below 10°C throughout the addition.
-
Completion and Quenching: After the addition is complete, continue stirring the mixture in the ice bath for a specified time to ensure the reaction is complete. Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[8]
Protocol 2: Synthesis via Oxidation of 4-Nitro-o-xylene
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene, a free radical initiator (e.g., benzoyl peroxide), and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).[5]
-
Addition of Oxidant: Add dilute nitric acid to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic phases with water until neutral and dry over anhydrous sodium sulfate.[5]
-
Isolation and Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from an ethanol/water mixture.[4]
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]
- 3. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Synthesis method of this compound | Semantic Scholar [semanticscholar.org]
- 7. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Oxidation of 4-Nitro-o-xylene
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oxidation of 4-nitro-o-xylene. The following sections provide troubleshooting advice, detailed experimental protocols, and address frequently asked questions to help you optimize your reaction and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to low yields during the oxidation of 4-nitro-o-xylene.
Q1: My reaction is showing low conversion of the starting material, 4-nitro-o-xylene. What are the potential causes?
A1: Low conversion can stem from several factors:
-
Inadequate Reaction Temperature: The oxidation of the methyl group on an electron-deficient ring requires sufficient energy. Ensure your reaction is maintained at the optimal temperature as specified in the protocol. For nitric acid-mediated oxidations, reflux conditions are often necessary.
-
Insufficient Reaction Time: Some oxidation reactions can be slow. If you are stopping the reaction prematurely, a significant amount of starting material will remain unreacted. Consider extending the reaction time and monitoring the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Poor Quality of Oxidizing Agent: The strength and concentration of your oxidizing agent are critical. For instance, if using nitric acid, ensure it has not degraded. Using dilute nitric acid when a concentrated form is required will significantly slow down or halt the reaction.
-
Catalyst Deactivation: If your procedure involves a catalyst, it may have been deactivated by impurities in the starting material or solvent. Some catalysts can also be sensitive to air or moisture.
Q2: I am observing the formation of multiple byproducts alongside my desired product. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common cause of low yields. Potential byproducts in the oxidation of 4-nitro-o-xylene include:
-
Over-oxidation Products: While the target is often 2-methyl-4-nitrobenzoic acid, harsh reaction conditions can lead to the oxidation of both methyl groups, resulting in 4-nitrophthalic acid. To avoid this, carefully control the reaction temperature and the stoichiometry of the oxidizing agent.
-
Products from Impurities in Starting Material: Commercial 4-nitro-o-xylene can contain its isomer, 3-nitro-o-xylene.[1][2] The oxidation of this isomer will lead to the formation of 2-methyl-3-nitrobenzoic acid, which can be difficult to separate from the desired product.[3] It is crucial to start with high-purity 4-nitro-o-xylene.
-
Benzylic Nitration Products: In some cases, side-chain nitration can occur, leading to the formation of α-methylphenyl nitromethane (B149229) derivatives.[1]
-
Decarboxylation Products: Although less common under typical oxidation conditions, some of the desired carboxylic acid product may decarboxylate if the reaction is run at excessively high temperatures for prolonged periods.
To minimize byproduct formation, it is recommended to use purified starting materials, optimize the reaction stoichiometry and temperature, and monitor the reaction progress closely.
Q3: I believe my reaction has gone to completion, but I am still getting a low isolated yield. What could be the issue?
A3: A low isolated yield, despite good conversion, often points to problems during the work-up and purification steps:
-
Incomplete Extraction: The product, this compound, is a carboxylic acid. To extract it from the reaction mixture, it is typically converted to its carboxylate salt by treatment with a base (e.g., sodium hydroxide). This makes it water-soluble. If the pH of the aqueous layer is not sufficiently basic, the product will not be fully extracted. Conversely, during the acidification step to precipitate the product, if the pH is not made acidic enough, the product will remain dissolved in the aqueous layer.
-
Losses During Recrystallization: While recrystallization is essential for purification, using an excessive amount of solvent or an inappropriate solvent system can lead to significant product loss. Ensure you are using a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
Product Adsorption: During filtration or chromatography, the product can adhere to the filter paper, glassware, or stationary phase, leading to mechanical losses.
Q4: Can I use a milder oxidizing agent than nitric acid?
A4: Yes, alternative and potentially milder oxidizing systems have been reported. One such system involves the use of N-hydroxyphthalimide (NHPI) in combination with a co-catalyst like cobalt(II) chloride or manganese(II) acetate, often under phase transfer conditions.[4][5] These methods can sometimes offer higher selectivity and milder reaction conditions, reducing the formation of harsh byproducts. Another option that has been explored is the use of sodium hypochlorite (B82951) catalyzed by ruthenium salts.[4]
Quantitative Data Summary
The yield of the desired product is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes yields reported in the literature for different oxidation methods of xylene derivatives.
| Starting Material | Oxidizing System | Product | Yield (%) | Reference |
| p-xylene | N-hydroxyphthalimide/Co(OAc)₂/Mn(OAc)₂ under O₂ | Terephthalic acid | 82% | [5] |
| p-xylene | N-hydroxyphthalimide/Co(OAc)₂/Mn(OAc)₂ under air (30 atm) | Terephthalic acid | 84% | [5] |
| p-nitrotoluene | N-acetoxyphthalimide/Co(OAc)₂/Mn(OAc)₂ under air (10 atm) | p-nitrobenzoic acid | 81% | [5] |
| m-nitrotoluene | N-acetoxyphthalimide/Co(OAc)₂/Mn(OAc)₂ under air (10 atm) | m-nitrobenzoic acid | 92% | [5] |
| o-nitrotoluene | N-acetoxyphthalimide/Co(OAc)₂/Mn(OAc)₂/NO₂ under air (10 atm) | o-nitrobenzoic acid | 51% | [5] |
Experimental Protocols
Protocol 1: Oxidation of 4-Nitro-o-xylene using Nitric Acid
This protocol is a general procedure based on classical oxidation methods.[6][7]
Materials:
-
4-nitro-o-xylene
-
Concentrated Nitric Acid (68-70%)
-
Water
-
10% Sodium Hydroxide (B78521) solution
-
Concentrated Hydrochloric Acid
-
Diethyl ether (for extraction of unreacted starting material)
-
Activated Carbon (e.g., Norit)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine 4-nitro-o-xylene, water, and concentrated nitric acid. Safety Note: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides will be evolved.
-
Reflux: Heat the mixture to reflux using an appropriate heating mantle. The reaction is typically refluxed for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid product and wash it with cold water.
-
Suspend the crude product in a 10% sodium hydroxide solution and warm to dissolve the acidic product.
-
Cool the solution and extract with diethyl ether to remove any unreacted 4-nitro-o-xylene.
-
Heat the aqueous layer with activated carbon to decolorize, then filter while hot.
-
With vigorous stirring, slowly add the warm, clear alkaline solution to concentrated hydrochloric acid to precipitate the purified product.
-
-
Purification:
-
Filter the precipitated product, wash with cold water, and dry.
-
For further purification, recrystallize the product from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add warm water until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Filter the crystals, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the oxidation of 4-nitro-o-xylene.
Caption: Troubleshooting workflow for low yield in 4-nitro-o-xylene oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 3. CN107721804B - Method for preparing o-xylene through 3-nitro-o-xylene - Google Patents [patents.google.com]
- 4. Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
How to prevent byproduct formation in 2-Methyl-4-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nitrobenzoic acid. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound are:
-
Nitration of 2-methylbenzoic acid: This method involves the use of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1]
-
Oxidation of 4-nitro-o-xylene: This approach utilizes oxidizing agents to convert the methyl group of 4-nitro-o-xylene into a carboxylic acid.[1][2] Common oxidizing agents include potassium permanganate (B83412), nitric acid, and sodium hypochlorite.[1][2]
-
Oxidation of 2-methyl-4-nitrotoluene: Similar to the oxidation of 4-nitro-o-xylene, this method employs oxidizing agents like potassium permanganate or nitric acid under specific conditions to yield the desired product.[1]
Q2: What are the major byproducts I should be aware of during the synthesis?
A2: The formation of isomers and over-oxidation products are the main challenges. Key byproducts include:
-
2-Methyl-5-nitrobenzoic acid: This isomer is often formed during the oxidation of 4-nitro-o-xylene.[2]
-
4-Nitrophthalic acid: This can be a byproduct resulting from the over-oxidation of the starting material.[2][3]
-
Other nitrated isomers: Depending on the starting material and reaction conditions, other positional isomers of the nitro group on the aromatic ring can be formed.
Q3: How can I minimize the formation of the 2-Methyl-5-nitrobenzoic acid byproduct?
A3: Minimizing the formation of the 2-Methyl-5-nitrobenzoic acid isomer is critical for achieving high purity. A patented method suggests a specific two-step oxidation process that reportedly yields up to 95% of the desired product with high purity.[2] This method involves an initial oxidation with sodium perborate (B1237305) followed by a second oxidation with potassium permanganate.[2] Controlling reaction temperature and the choice of oxidizing agent are key factors.
Q4: What reaction conditions are crucial for preventing the formation of 4-Nitrophthalic acid?
A4: 4-Nitrophthalic acid is a result of over-oxidation. To prevent its formation, it is important to carefully control the following parameters:
-
Reaction Temperature: Avoid excessively high temperatures, which can promote further oxidation.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent over-oxidation of the product.
-
Oxidant Concentration: Use the stoichiometric amount of the oxidizing agent or a slight excess. A large excess can lead to the formation of 4-nitrophthalic acid.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction using TLC or HPLC to ensure completion. - Optimize the reaction temperature based on literature procedures. - For purification, recrystallization from an ethanol/water mixture (e.g., 3:1) is often effective.[3] |
| Presence of 2-Methyl-5-nitrobenzoic acid byproduct | - Use of non-selective oxidizing agents in the oxidation of 4-nitro-o-xylene. | - Employ a more selective oxidation method, such as the two-step oxidation with sodium perborate and potassium permanganate.[2] |
| Presence of 4-Nitrophthalic acid byproduct | - Over-oxidation due to harsh reaction conditions (high temperature, long reaction time, excess oxidant). | - Carefully control reaction temperature and time. - Use a controlled amount of the oxidizing agent. - 4-Nitrophthalic acid can be separated by column chromatography (e.g., using an ethyl acetate/hexane mobile phase).[3] |
| Product is discolored (yellowish) | - Presence of unreacted starting materials or nitrated impurities. | - Purify the crude product by recrystallization. Washing the crude product with a dilute acid solution before recrystallization can also help remove some impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4-Nitro-o-xylene (High-Yield Method)
This protocol is based on a patented method designed to minimize byproduct formation.[2]
Materials:
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Tin(II) chloride
-
Iron powder
-
Glacial Acetic Acid
-
Hydrochloric Acid
-
Sodium Perborate
-
Potassium Permanganate
-
Deionized water
Procedure:
-
Nitration of Toluene: React toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reduction: The resulting nitrotoluene is then reduced using tin(II) chloride and iron powder in the presence of glacial acetic acid and hydrochloric acid to yield 2-amino-5-nitrotoluene.
-
First Oxidation: The 2-amino-5-nitrotoluene is mixed with acetic acid and concentrated sulfuric acid, followed by oxidation with sodium perborate. The reaction mixture is then cooled in an ice bath and washed with deionized water.
-
Second Oxidation: The product from the first oxidation is then further oxidized with potassium permanganate in the presence of hydrochloric acid.
-
Isolation: The reaction mixture is allowed to stand, and the product is collected by filtration and dried. This method reportedly achieves a yield of up to 95% with a purity of up to 99%.[2]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol/water (3:1) solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the white, needle-like crystals by vacuum filtration.[3]
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum. The expected melting point of the pure product is 151-152°C.[3]
Visualizations
Caption: High-yield synthesis pathway for this compound.
Caption: Common byproduct formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Purification of Crude 2-Methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: Why is the recovery of my purified this compound low after recrystallization?
Answer:
Low recovery during recrystallization can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound remains significantly soluble at lower temperatures, the yield will be compromised.
-
Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling, thus reducing the amount of recovered crystalline product.
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Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize prematurely on the filter paper or in the funnel, leading to loss of product.
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Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough to induce maximum crystallization.
Solutions:
-
Optimize Solvent System: Conduct small-scale solubility tests with various solvents to find the optimal one. A mixed solvent system, such as ethanol (B145695)/water, can often provide the desired solubility profile.
-
Use Minimal Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the solution is saturated and maximizes crystal formation upon cooling.
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Pre-heat Filtration Apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent a sudden drop in temperature and premature crystallization.
-
Maximize Cooling Time: Allow the solution to cool slowly to room temperature to form pure crystals, then place it in an ice bath for at least 30 minutes to ensure maximum precipitation.
Question: The melting point of my purified product is broad and lower than the reported value (150-154 °C). What could be the issue?
Answer:
A broad and depressed melting point is a strong indication of impurities remaining in your sample.
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Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice.
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Inadequate Removal of Byproducts: Depending on the synthetic route, impurities such as isomeric byproducts (e.g., 2-methyl-5-nitrobenzoic acid) or over-oxidation products (e.g., 4-nitrophthalic acid) may co-crystallize with the desired product if their solubility properties are similar.[1]
-
Residual Solvent: The presence of residual solvent can also lead to a depressed and broad melting point.
Solutions:
-
Slow Crystallization: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
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Alternative Purification Technique: If recrystallization is ineffective, consider employing acid-base extraction to remove neutral or basic impurities, or column chromatography for separating compounds with similar polarities.
-
Thorough Drying: Ensure the purified crystals are completely dry by using a vacuum oven or desiccator until a constant weight is achieved.
Question: My purified this compound is off-white or has a yellowish tint. Is this acceptable?
Answer:
Pure this compound is typically an off-white to pale yellow crystalline powder. A slight yellow tint is often acceptable. However, a significant discoloration (e.g., dark yellow or brown) suggests the presence of colored impurities.
Solutions:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Assess Purity: If the melting point is sharp and within the expected range, and other analytical methods (like NMR or HPLC) confirm high purity, the pale yellow color is likely inherent to the compound and not due to significant impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic method used.
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From Oxidation of 4-nitro-o-xylene: Common impurities include the unreacted starting material, the isomeric byproduct 2-methyl-5-nitrobenzoic acid, and the over-oxidation product 4-nitrophthalic acid.[1]
-
From Nitration of 2-methylbenzoic acid: Potential impurities include other nitrated isomers of 2-methylbenzoic acid.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on solubility data, an ethanol/water mixture is a commonly used and effective solvent system.[2][3] The compound is also soluble in other organic solvents like methanol, ethanol, ether, chloroform, acetone, and ethyl acetate (B1210297), and is slightly soluble in water and toluene.[1][4] The ideal solvent or solvent mixture should be determined experimentally by performing small-scale solubility tests.
Q3: When should I use acid-base extraction for purification?
A3: Acid-base extraction is a useful technique to separate acidic compounds like this compound from neutral or basic impurities. The acidic compound is converted to its water-soluble salt by treatment with a base, allowing it to be separated into an aqueous layer.
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography can be effective for separating impurities with different polarities from this compound. For instance, it has been used to separate the byproduct 4-nitrophthalic acid using an ethyl acetate/hexane solvent system.[2][3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility |
| Water | Slightly Soluble[1] |
| Ethanol | Easily Soluble[1] |
| Methanol | Soluble |
| Acetone | Soluble[4] |
| Chloroform | Soluble[1][4] |
| Diethyl Ether | Easily Soluble[1] |
| Ethyl Acetate | Soluble[4] |
| Toluene | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] |
| Dichloromethane | Soluble[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.[2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This is a general protocol that can be adapted to remove neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base like sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. This compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Reprotonation: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid like hydrochloric acid until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
This protocol is specifically for the removal of the less polar impurity, 4-nitrophthalic acid.[2][3]
-
Column Packing: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of ethyl acetate/hexane (e.g., a 1:5 ratio).[2][3] The polarity of the eluent can be gradually increased if necessary.
-
Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for achieving high purity of this compound.
References
Technical Support Center: Crystallization of 2-Methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Methyl-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, a mixture of ethanol (B145695) and water (e.g., a 3:1 ratio) has been successfully used for the recrystallization of this compound, yielding white acicular crystals.[1] Qualitative solubility information suggests that it is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and slightly soluble in methanol.[2] A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent system for your specific purity requirements.
Q2: My this compound is failing to crystallize and has formed an oil. What should I do?
A2: The formation of an oil, often termed "oiling out," can occur if the solution is supersaturated to a high degree or if the cooling process is too rapid. The presence of impurities can also lower the melting point of the solid, contributing to this issue. To address this, you can try the following:
-
Re-dissolve and dilute: Gently reheat the solution to re-dissolve the oil and add a small amount of additional solvent to decrease the saturation level.
-
Slow cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help to control the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline this compound, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the this compound. If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before filtration. For impurities with similar solubility profiles to the target compound, a different purification technique, such as column chromatography, may be necessary.
Q4: How can I improve the yield of my crystallization?
A4: To maximize your crystal yield, consider the following:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow cooling: Allow for a slow cooling process to ensure that the crystallization process is selective and that the maximum amount of product crystallizes out of the solution.
-
Ice bath: Once the solution has cooled to room temperature and crystals have formed, placing the flask in an ice bath can further decrease the solubility of the compound and increase the yield.
-
Solvent choice: Ensure you have selected an appropriate solvent where the compound has significantly lower solubility at colder temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Inappropriate solvent. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure compound.- Try a different solvent or solvent system. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point. | - Reheat to dissolve the oil and add more solvent.- Allow the solution to cool more slowly.- Consider a pre-purification step to remove impurities. |
| Low Crystal Yield | - Too much solvent was used.- The compound is too soluble in the cold solvent.- Incomplete transfer of crystals during filtration. | - Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath.- Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| DMSO | Soluble/Slightly Soluble[1][3] |
| Acetone | Soluble[2] |
| Methanol | Slightly Soluble[1] |
| Water | Slightly Soluble/Insoluble[4][5] |
| Ethanol/Water (3:1) | Suitable for recrystallization[1] |
Illustrative Quantitative Solubility Data for a Related Compound (4-Methyl-3-nitro-benzoic Acid) at 298.15 K
Note: This data is for a structurally related compound and is provided as an example of how quantitative solubility data is presented. Experimental determination is recommended for this compound.
| Solvent Category | Solvent | Mole Fraction Solubility (x) |
| Alcohols | Methanol | 0.08960[6] |
| Ethanol | 0.08180[6] | |
| 1-Propanol | 0.07180[6] | |
| 2-Propanol | 0.06650[6] | |
| 1-Butanol | 0.06520[6] | |
| Ethers | Tetrahydrofuran | 0.17000[6] |
| 1,4-Dioxane | 0.17500[6] | |
| Esters | Ethyl Acetate | 0.12800[6] |
| Butyl Acetate | 0.09830[6] | |
| Alkanenitrile | Acetonitrile | 0.11900[6] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in various solvents at a specific temperature.
Materials:
-
High-purity this compound
-
Analytical grade solvents
-
Sealed vials
-
Temperature-controlled shaker
-
Analytical balance
-
Syringe filters (solvent compatible)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
General Recrystallization Protocol for this compound
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper and funnel
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
References
- 1. This compound | 1975-51-5 [chemicalbook.com]
- 2. This compound | CAS:1975-51-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetics from 4-Nitrophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 4-nitrophthalic acid as a byproduct in their synthetic preparations.
Troubleshooting Guides
This section offers solutions to common problems encountered during the removal of 4-nitrophthalic acid.
Issue 1: Poor separation of 4-nitrophthalic acid from the desired product by recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent selection. | The solubility of both the desired compound and 4-nitrophthalic acid are too similar in the chosen solvent. A good recrystallization solvent should dissolve the desired product well at elevated temperatures and poorly at room temperature, while 4-nitrophthalic acid should ideally remain in the mother liquor upon cooling. |
| Action: Perform a solvent screen to identify a more suitable solvent or solvent system. Consider using water, as 3-nitrophthalic acid is less soluble in water than 4-nitrophthalic acid[1]. | |
| Co-precipitation of the impurity. | The concentration of the desired product is too high, leading to the entrapment of 4-nitrophthalic acid within the crystal lattice of the product. |
| Action: Use a larger volume of solvent to ensure that the 4-nitrophthalic acid remains in solution even after cooling. A slower cooling rate can also improve crystal purity. | |
| Insufficient washing of crystals. | The mother liquor containing the dissolved 4-nitrophthalic acid was not completely removed from the crystal surfaces. |
| Action: Wash the filtered crystals with a small amount of the cold recrystallization solvent to displace the impure mother liquor[2]. |
Issue 2: Inefficient removal of 4-nitrophthalic acid using liquid-liquid extraction.
| Possible Cause | Suggested Solution |
| Incorrect pH of the aqueous phase. | For acidic impurities like 4-nitrophthalic acid, the pH of the aqueous phase is critical for successful extraction. |
| Action: Adjust the pH of the aqueous solution. To extract 4-nitrophthalic acid into an aqueous basic solution (e.g., sodium bicarbonate), the pH should be high enough to deprotonate the carboxylic acid groups, making it highly water-soluble. Conversely, to extract the desired product into an organic solvent, leaving the ionized impurity in the aqueous phase, ensure the pH is appropriately managed. | |
| Insufficient mixing or settling time. | Inadequate contact between the aqueous and organic phases, or incomplete separation of the layers, will result in poor extraction efficiency. |
| Action: Ensure vigorous shaking of the separatory funnel for a sufficient period to maximize the surface area between the two phases. Allow adequate time for the layers to fully separate before draining. | |
| Emulsion formation. | An emulsion, a stable mixture of the two immiscible solvents, can form, preventing clear separation of the layers. |
| Action: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, filtration through a pad of celite may be necessary. |
Frequently Asked Questions (FAQs)
Q1: At what stage of my synthesis should I be concerned about the formation of 4-nitrophthalic acid as a byproduct?
A1: 4-Nitrophthalic acid is a common byproduct in reactions involving the nitration of phthalic acid or phthalic anhydride[1][3]. If your synthesis involves these starting materials and nitrating agents (e.g., nitric acid, fuming nitric acid), you should anticipate the formation of a mixture of 3- and 4-nitrophthalic acid isomers, which can be challenging to separate due to their similar properties[4].
Q2: What is the most effective method for removing large quantities of 4-nitrophthalic acid from a mixture with its 3-isomer?
A2: For large-scale separations, pH-controlled precipitation is a highly effective method. This technique exploits the difference in the pKa values of the two isomers, allowing for their stepwise precipitation as mono-salts at different pH values. A patented process describes the separation of a mixture of 3- and 4-nitrophthalic acid in an aqueous-organic medium by adjusting the pH to approximately 2.8 to precipitate the 3-nitrophthalic acid mono-salt, followed by further addition of a base to precipitate the 4-nitrophthalic acid salt[5]. This method can yield both isomers in pure form with good to very good yields[5][6].
Q3: Can I use chromatography to remove 4-nitrophthalic acid?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a viable but often more expensive option for purifying your desired compound from 4-nitrophthalic acid, especially for smaller quantities or when high purity is essential. HPLC methods using mixed-mode columns (combining reversed-phase and ion-exchange mechanisms) have been developed for the analytical separation of nitrophthalic acid isomers and can be scaled up for preparative purposes[7][8].
Q4: Are there any chemical modifications I can perform to facilitate the removal of 4-nitrophthalic acid?
A4: Yes, you can convert the 4-nitrophthalic acid into its corresponding anhydride (B1165640). This changes the chemical properties of the molecule, which can aid in separation. For instance, heating 4-nitrophthalic acid in acetic anhydride or with a carbodiimide (B86325) can lead to the formation of 4-nitrophthalic anhydride[9]. The difference in solubility or reactivity between the anhydride and your desired product (if it is not an anhydride-forming diacid) could then be exploited for separation.
Data Presentation
The following table summarizes quantitative data for the pH-controlled precipitation method for separating 3- and 4-nitrophthalic acid.
| Purification Method | Starting Material | Product | Yield | Purity (Melting Point) | Reference |
| pH-Controlled Precipitation | Mixture of 3- and 4-nitrophthalic acid | Pure isomer-free 3-nitrophthalic acid | 39% of theory (relative to phthalic anhydride) | 213-214 °C (decomposition) | [5] |
| pH-Controlled Precipitation | Mixture of 3- and 4-nitrophthalic acid | Pure isomer-free 4-nitrophthalic acid | 39% of theory (relative to phthalic anhydride) | 172-173 °C (decomposition) | [5][6] |
Experimental Protocols
Protocol 1: Separation of 3- and 4-Nitrophthalic Acid by pH-Controlled Precipitation
This protocol is adapted from a patented industrial process[5].
-
Dissolution: Dissolve the mixture of 3- and 4-nitrophthalic acid in an aqueous-organic medium (e.g., methyl ethyl ketone with 5-10% water) at a temperature between 30°C and 50°C.
-
First Precipitation (3-Nitrophthalic Acid Salt): With thorough stirring, add a base (e.g., sodium bicarbonate) portion-wise until the pH of the mixture reaches approximately 2.8. This will cause the mono-sodium salt of 3-nitrophthalic acid to precipitate.
-
Isolation of 3-Nitrophthalic Acid Salt: Cool the mixture to around 5°C and filter the precipitate. Wash the collected solid and dry it.
-
Second Precipitation (4-Nitrophthalic Acid Salt): To the mother liquor from the previous step, add further base to raise the pH to approximately 4.5. This will precipitate the 4-nitrophthalic acid salt.
-
Isolation of 4-Nitrophthalic Acid Salt: Filter the precipitate, wash, and dry.
-
Conversion to Free Acids: Separately treat the collected salts with an aqueous inorganic acid (e.g., hydrochloric acid) to convert them back to the free 3- and 4-nitrophthalic acids. The free acids can be further purified by recrystallization if necessary[5][6].
Protocol 2: Purification by Fractional Crystallization in Water
This protocol is based on the differential solubility of the isomers in water[1].
-
Initial Wash: Stir the crude mixture of 3- and 4-nitrophthalic acids with a minimal amount of cold water. Since 4-nitrophthalic acid is more soluble in water, this step will enrich the solid with the 3-isomer.
-
Filtration: Filter the mixture to separate the solid from the aqueous solution containing dissolved 4-nitrophthalic acid.
-
Recrystallization of the Solid: Dissolve the filtered solid (enriched in 3-nitrophthalic acid) in a minimal amount of boiling water.
-
Hot Filtration: If any insoluble impurities remain, filter the hot solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified 3-nitrophthalic acid.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Recovery from Mother Liquor (Optional): The mother liquors from the initial wash and the recrystallization, which are enriched in 4-nitrophthalic acid, can be concentrated to recover the 4-isomer, which can then be further purified by another recrystallization[1].
Mandatory Visualization
Caption: Workflow for selecting a purification method to remove 4-nitrophthalic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Nitrophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 6. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
- 7. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for nitrating 2-methylbenzoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the reaction conditions for nitrating 2-methylbenzoic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction mixture turns dark brown or black; vigorous gas evolution. | Runaway reaction due to excessive oxidation of the starting material. This is often caused by the temperature being too high or adding the nitrating agent too quickly.[1] | Immediate Action: If safe, immerse the reaction vessel in an ice-salt bath to cool it rapidly.[1]Prevention: Maintain a low reaction temperature (e.g., -10°C to 15°C).[1][2] Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.[1] Continuously monitor the internal reaction temperature. |
| Low yield of the desired nitro-isomer. | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Side Reactions: Oxidation or the formation of multiple dinitrated products can reduce the yield.[1] 3. Product Loss During Workup: The product may have partial solubility in the aqueous phase during quenching and washing.[1] | Optimization: Monitor reaction progress with Thin Layer Chromatography (TLC) to determine the optimal time.[1] Maintain precise temperature control to minimize side reactions.[1] During workup, ensure the product fully precipitates from the solution; if necessary, careful neutralization can aid precipitation.[1] |
| Formation of multiple isomers (poor regioselectivity). | The methyl group (-CH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. These competing effects lead to a mixture of isomers. | Improving Selectivity: Tightly control the reaction temperature. Different isomers may be favored at different temperatures. For instance, high selectivity for 2-nitro-3-methylbenzoic acid (up to 87.2%) has been achieved at very low temperatures (-15°C to -30°C).[3] |
| Product does not precipitate upon pouring onto ice. | 1. Low Concentration: The product concentration in the reaction mixture may be below its solubility limit. 2. High Solubility: The product may be more soluble in the acidic aqueous solution than anticipated. 3. Incomplete Reaction: A significant amount of the starting material may be unreacted. | Troubleshooting: Try carefully neutralizing the acidic solution with a base like sodium bicarbonate while cooling in an ice bath; the pH change can induce precipitation.[1] Confirm reaction completion via TLC. If the reaction is incomplete, optimize the reaction time or temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the nitration of 2-methylbenzoic acid and why?
A1: The nitration of 2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The aromatic ring has two directing groups: the methyl group (-CH₃), which is activating and directs incoming electrophiles to the ortho and para positions (positions 3 and 5), and the carboxylic acid group (-COOH), which is deactivating and directs to the meta position (positions 4 and 6). Due to these conflicting directing effects, a mixture of isomers is typically formed, including 2-methyl-3-nitrobenzoic acid, 2-methyl-4-nitrobenzoic acid, 2-methyl-5-nitrobenzoic acid, and 2-methyl-6-nitrobenzoic acid. The final product distribution is highly dependent on the specific reaction conditions, especially temperature.
Q2: How can I control the regioselectivity to favor the formation of 2-methyl-3-nitrobenzoic acid?
A2: Achieving high selectivity for 2-methyl-3-nitrobenzoic acid requires stringent control over reaction conditions, particularly temperature. Studies have shown that conducting the nitration at very low temperatures, specifically in the range of -15°C to -30°C, using only concentrated nitric acid can significantly enhance the selectivity for this isomer, with reported selectivities exceeding 85%.[3] Using powdered 2-methylbenzoic acid can also improve the reaction by increasing the surface area.[3]
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[4] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. Water can inhibit the nitration process by interfering with the equilibria that form the nitronium ion.[2]
Q4: My purified product has a low melting point or a broad melting range. What does this indicate?
A4: A low or broad melting point typically indicates that the product is impure. The most likely impurities are other nitro-isomers of 2-methylbenzoic acid or unreacted starting material. To achieve a pure product with a sharp melting point, further purification is necessary, most commonly through recrystallization.
Q5: What is the best method to purify the crude product?
A5: The most common and effective method for purifying the crude solid product is recrystallization. An ethanol/water mixture is frequently used; the crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy, after which it is allowed to cool slowly to form crystals.[5] Other solvents such as isopropanol (B130326) or methanol (B129727) can also be effective for recrystallization.[6]
Data on Reaction Conditions
The tables below summarize key quantitative data for optimizing the nitration of 2-methylbenzoic acid.
Table 1: Effect of Temperature on Selectivity for 2-Nitro-3-Methylbenzoic Acid
| Temperature (°C) | Conversion of Starting Material (%) | Selectivity for 2-Nitro-3-Methylbenzoic Acid (%) | Purity after Workup (%) | Reference |
| -17.8 | 99.4 | 79.8 | 99.3 | [3] |
| -25.0 | 99.8 | 84.8 | 99.2 | [3] |
| -28.0 | 99.7 | 87.2 | 99.2 | [3] |
| -30.0 | 99.4 | 81.5 | 99.2 | [3] |
Table 2: General Starting Parameters for Nitration
| Parameter | Recommended Range | Notes |
| Reaction Temperature | -30°C to 15°C | Lower temperatures are critical for controlling the exothermic reaction and improving selectivity.[1][2][3] An ice-salt bath is often required.[1] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) or Conc. HNO₃ alone | The ratio of H₂SO₄ to HNO₃ is typically between 1:1 and 2:1.[1][5] |
| Reaction Time | 30 minutes - 3 hours | The optimal time should be determined by monitoring the reaction (e.g., by TLC).[1][3] |
| Ratio of Substrate to Nitric Acid | 1g : 3-5 mL | This ratio can be adjusted based on the desired extent of nitration.[1] |
Experimental Protocols
Protocol 1: General Nitration using Mixed Acid
This protocol is a general starting point for the nitration of 2-methylbenzoic acid.
-
Preparation of Nitrating Mixture: In a clean, dry flask, cool 4 mL of concentrated sulfuric acid in an ice-salt bath to below 5°C. Slowly add 4 mL of concentrated nitric acid dropwise with constant stirring, keeping the temperature low.[2]
-
Reaction Setup: In a separate reaction flask, dissolve 6 g of 2-methylbenzoic acid in 12 mL of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 5°C.[2]
-
Nitration: Add the prepared nitrating mixture to the 2-methylbenzoic acid solution very slowly, drop by drop, over approximately 15-20 minutes. Use vigorous stirring and ensure the internal temperature does not rise above 15°C.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.[2]
-
Workup and Isolation: Pour the reaction mixture slowly over approximately 50 g of crushed ice in a beaker, stirring continuously.[2]
-
Filtration: Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration. Wash the solid with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acids.[2]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified nitro-2-methylbenzoic acid.[5]
Protocol 2: High-Selectivity Synthesis of 2-Nitro-3-Methylbenzoic Acid
This protocol is adapted from a patented method optimized for a specific isomer.[3]
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, add 500 g of 98% concentrated nitric acid. Cool the acid to -28.0°C using a suitable cooling bath.
-
Addition of Substrate: Slowly add 158.8 g of powdered 2-methylbenzoic acid (average particle size of 48 microns) to the cold nitric acid while stirring continuously. Maintain the reaction temperature at -28.0°C.[3]
-
Reaction: Continue stirring at -28.0°C for 70 minutes.[3]
-
Workup and Isolation: Upon reaction completion (monitored by HPLC), add water to the nitration reaction liquid to precipitate the product.
-
Filtration: Filter the resulting slurry to collect the solid product. The resulting 2-nitro-3-methylbenzoic acid should have a purity of approximately 99.2%.[3]
Visual Guides
Caption: General experimental workflow for the nitration of 2-methylbenzoic acid.
Caption: Troubleshooting logic for addressing low yield or poor selectivity issues.
Caption: Conflicting directing effects influencing regioselectivity in nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-4-nitrobenzoic acid. The following information addresses common side reactions and other issues encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the oxidation of 4-nitro-o-xylene, a common synthetic route.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Monitor the reaction progress using HPLC or TLC to ensure the starting material is consumed.[1][2] 2. Optimize the amount of oxidizing agent and reaction time to minimize side reactions. The use of a phase transfer catalyst may improve yield.[3] 3. Maintain the recommended reaction temperature; for potassium permanganate (B83412) oxidation, this is often a reflux condition. 4. Review the recrystallization or chromatography protocol to minimize product loss. |
| Presence of 2-Methyl-5-nitrobenzoic acid Isomer | Isomeric impurity in the starting 4-nitro-o-xylene or non-selective oxidation. | 1. Verify the purity of the starting 4-nitro-o-xylene by GC or NMR. 2. While difficult to completely avoid, careful control of reaction conditions may slightly favor the desired isomer. Purification by fractional crystallization or column chromatography will be necessary to separate the isomers. |
| Formation of 4-Nitrophthalic acid | Over-oxidation of the desired product.[4] | 1. Reduce the amount of oxidizing agent. 2. Decrease the reaction time or temperature. 3. Add the oxidizing agent portion-wise to maintain better control over the reaction. |
| Product is Contaminated with Starting Material (4-Nitro-o-xylene) | Incomplete oxidation. | 1. Increase the reaction time or temperature. 2. Ensure a sufficient amount of oxidizing agent is used. 3. Improve stirring to ensure proper mixing of reactants, especially in a multiphasic system. A phase transfer catalyst can also help.[3] |
| Difficult Purification | Presence of multiple byproducts with similar polarities. | 1. Utilize column chromatography with a carefully selected solvent system for separation.[2] 2. Consider converting the carboxylic acids to their methyl esters for easier separation by chromatography, followed by hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via oxidation of 4-nitro-o-xylene?
A1: The most prevalent side reactions are the formation of the isomeric 2-methyl-5-nitrobenzoic acid and the over-oxidation product, 4-nitrophthalic acid.[4] Incomplete reaction can also leave unreacted 4-nitro-o-xylene in the product mixture.
Q2: How can I minimize the formation of 4-nitrophthalic acid?
A2: To minimize over-oxidation to 4-nitrophthalic acid, you should carefully control the stoichiometry of the oxidizing agent. Using a slight excess is often necessary for complete conversion of the starting material, but a large excess should be avoided. Additionally, monitoring the reaction and stopping it once the starting material is consumed can prevent further oxidation of the desired product.
Q3: Is direct nitration of p-toluic acid a viable method for synthesizing this compound?
A3: Direct nitration of p-toluic acid is generally not a preferred method. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. This leads to a mixture of isomers, with 4-methyl-3-nitrobenzoic acid being a significant product, making the isolation of pure this compound challenging.[5]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the progress of the reaction by quantifying the consumption of the starting material and the formation of the product and byproducts.[1][2] Thin-Layer Chromatography (TLC) can provide quicker, qualitative assessments. For final product characterization and purity assessment, NMR spectroscopy, IR spectroscopy, and melting point determination are recommended.[2]
Q5: What is a suitable method for purifying the crude this compound?
A5: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common and effective method for purifying the crude product.[2] If significant amounts of isomeric or over-oxidized byproducts are present, column chromatography may be necessary for effective separation.[2]
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting guide for common issues in the synthesis.
Experimental Protocol: Oxidation of 4-Nitro-o-xylene with Potassium Permanganate
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
4-Nitro-o-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-nitro-o-xylene and water.
-
Reaction Initiation: Gently heat the mixture to reflux while stirring vigorously.
-
Addition of Oxidant: Prepare a solution of potassium permanganate in a sodium hydroxide solution. Slowly add this solution dropwise to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.
-
Reaction Completion: Continue refluxing and stirring for several hours after the addition is complete, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings.
-
If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.
-
-
Precipitation: Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate as a solid.
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.[2]
-
Dry the purified product under vacuum.
-
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The oxidation reaction can be exothermic; control the addition rate of the oxidant to maintain a steady reflux.
-
Work in a well-ventilated fume hood.
References
- 1. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purifying 2-Methyl-4-nitrobenzoic Acid with Column Chromatography
Welcome to the Technical Support Center for the purification of 2-Methyl-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing column chromatography for this specific application. Here you will find detailed experimental protocols, troubleshooting guides in a user-friendly Q&A format, and quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO₂). Due to the acidic nature of the target compound, standard silica gel can sometimes lead to peak tailing.
Q2: My this compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
A2: Streaking of acidic compounds like this compound on silica gel is a common issue. It is often caused by the interaction between the acidic proton of the carboxylic acid and the slightly acidic silica gel. This can lead to a mixture of protonated and deprotonated forms of your compound, resulting in poor separation and tailing. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will ensure the compound remains fully protonated and moves as a single, more defined band.
Q3: What are some common impurities I might encounter when synthesizing this compound?
A3: Common impurities depend on the synthetic route. If you are synthesizing from the oxidation of 4-nitro-o-xylene, you may have unreacted starting material, as well as by-products like 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid.[1]
Q4: When is column chromatography a better choice than recrystallization for purifying this compound?
A4: Column chromatography is recommended under the following circumstances:
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Recrystallization fails to effectively remove impurities.
-
The impurities have very similar solubility profiles to this compound.
-
A very high degree of purity is required, for instance, for pharmaceutical applications.[2]
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is crucial to identify a suitable solvent system using TLC. An ideal solvent system will provide a good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.
Procedure:
-
Prepare a small amount of your crude this compound dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve the desired Rf value for your product. The addition of 0.5-1% acetic acid to the mobile phase can improve the spot shape.
| Solvent System (v/v/v) | Component | Typical Rf Value (Approximate) |
| Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | This compound | 0.35 |
| Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | 4-Nitro-o-xylene (Starting Material) | > 0.6 |
| Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | 4-Nitrophthalic acid (Byproduct) | < 0.1 |
Detailed Column Chromatography Protocol
This protocol outlines a gradient elution method for the purification of this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)
-
Crude this compound
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% acetic acid).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Gently tap the column to remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below.
-
Collect fractions in separate tubes.
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.
-
| Elution Step | Solvent System (Hexane:Ethyl Acetate:Acetic Acid) | Volume (Column Volumes) | Purpose |
| 1 | 95:5:0.5 | 2 | Elute non-polar impurities |
| 2 | 90:10:0.5 | 2 | Continue eluting non-polar impurities |
| 3 | 80:20:0.5 | 5 | Elute this compound |
| 4 | 50:50:0.5 | 3 | Elute more polar impurities |
-
Product Isolation:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Compound may have precipitated on the column. | Try to dissolve the precipitate by eluting with a more polar solvent. | |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve a larger difference in Rf values. |
| Column overloading. | The amount of crude material should ideally be 1-5% of the mass of the silica gel. | |
| Streaking or tailing of bands | Interaction of the acidic compound with silica gel. | Add 0.5-1% of acetic or formic acid to the mobile phase. |
| Column not packed properly (air bubbles or channels). | Repack the column carefully, ensuring a uniform and compact bed. | |
| Product is recovered with a yellow tint | Presence of colored impurities. | If the product is pure by other analytical methods (e.g., NMR, melting point), a pale yellow color can be inherent to nitroaromatic compounds.[2] |
| Co-eluting impurity. | Further optimize the gradient elution to improve separation. |
Visual Guides
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Recrystallization of Nitrobenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recrystallization of nitrobenzoic acid isomers, specifically focusing on the challenge of low recovery. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Recovery After Recrystallization
Low recovery of nitrobenzoic acids after recrystallization is a frequent issue that can often be resolved by carefully evaluating and optimizing the experimental parameters.
Question: Why is my recovery of nitrobenzoic acid so low after recrystallization?
Answer: Low recovery can stem from several factors throughout the recrystallization process. The most common causes include using an excessive amount of solvent, cooling the solution too rapidly, premature crystallization during hot filtration, and inherent solubility of the compound in the cold solvent.[1][2]
Troubleshooting Steps:
-
Review Solvent Selection and Volume: The choice of solvent is critical. An ideal solvent should dissolve the nitrobenzoic acid well at high temperatures but poorly at low temperatures.[3] Using the minimum amount of hot solvent to completely dissolve the crude product is essential to ensure the solution is saturated upon cooling, maximizing crystal formation.[1][2]
-
Optimize Cooling Process: Slow cooling is crucial for forming large, pure crystals and maximizing yield.[4] Allow the flask to cool undisturbed to room temperature before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and incomplete precipitation.[1][5]
-
Prevent Premature Crystallization: If a hot filtration step is necessary to remove insoluble impurities, premature crystallization in the funnel can lead to significant product loss. To prevent this, preheat the filtration apparatus (funnel and receiving flask) and use a stemless funnel to minimize the surface area for cooling.[1][6]
-
Address "Oiling Out": If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the impure solid.[1] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]
Logical Workflow for Troubleshooting Low Recovery
The following diagram illustrates a step-by-step process for troubleshooting low recovery during the recrystallization of nitrobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing nitrobenzoic acids?
A1: The ideal solvent depends on the specific isomer. Alcohols like ethanol (B145695) and methanol (B129727) are often effective.[2] A mixed solvent system, such as ethanol and water, can also be beneficial.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: How can I prevent the product from "oiling out"?
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent. This can be due to a highly supersaturated solution or an inappropriate solvent choice.[1] To prevent this, try reheating the solution, adding a small amount of additional solvent to reduce saturation, and allowing it to cool more slowly.[1]
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range suggests the presence of residual impurities.[1] To achieve a sharper melting point, one or more additional recrystallizations may be necessary.
Q4: I am having difficulty getting the nitrobenzoic acid to crystallize. What should I do?
A4: Difficulty in crystallization can be due to using too much solvent or the presence of impurities that inhibit crystal formation.[1] Try evaporating some of the solvent to increase the concentration. If crystals still do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Q5: Can I use activated charcoal to decolorize my nitrobenzoic acid solution?
A5: Yes, if your solution has a persistent color from impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation: Solubility of Nitrobenzoic Acid Isomers
The following tables summarize the solubility of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid in various common solvents. This data is essential for selecting an appropriate recrystallization solvent.
Table 1: Solubility of 2-Nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | 42.72[7] |
| Ethanol | Not Specified | ~33.3[7] |
| Acetone | Not Specified | 40[7] |
| Chloroform | Not Specified | ~0.45[7] |
| Ether | Not Specified | ~22.2[7] |
| Benzene | 10 | 0.294[7] |
Table 2: Solubility of 3-Nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 15 | 0.24[8] |
| Water | 20 | 0.3[8] |
| Water | 70 | 2.66[8] |
| Ethanol | 0 | 50.6[8] |
| Ethanol | 21.5 | 89.8[8] |
| Methanol | 10 | 59.18[8] |
| Methanol | 21.5 | 133.1[8] |
| Acetone | 20 | 68.8[8] |
| Chloroform | 25 | 4.69[8] |
| Benzene | 20 | 1.18[8] |
| Ether | 20 | 31[8] |
Table 3: Solubility of 4-Nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility |
| Water | - | Relatively soluble, increases with temperature |
| Ethanol | Near Boiling | 7-8 mL/g (~12.5-14.3 g/100mL) |
| Methanol + Water | 25 (298K) | Varies with mixture composition |
| Ethanol + Water | 25 (298K) | Varies with mixture composition |
Experimental Protocols
General Protocol for Recrystallization of Nitrobenzoic Acids
This protocol provides a general methodology for the recrystallization of nitrobenzoic acid isomers. The choice of solvent should be guided by the solubility data in the tables above.
Materials:
-
Crude nitrobenzoic acid
-
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely with gentle heating and swirling.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.[6]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling encourages the formation of larger, purer crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for an extended period. For complete drying, a desiccator or a vacuum oven at low temperature can be used.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the recrystallization of nitrobenzoic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]
- 5. 3-nitrobenzoic acid [chemister.ru]
- 6. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Minimizing over-nitration in aromatic compound synthesis
Troubleshooting Guides & FAQs: Minimizing Over-Nitration
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the nitration of aromatic compounds, focusing on preventing over-nitration (di- and tri-nitration).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to over-nitration?
Over-nitration is primarily driven by factors that enhance the reactivity of the aromatic system or increase the concentration of the active nitrating species. Key factors include:
-
Substrate Reactivity: Aromatic rings bearing electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are highly activated and thus more susceptible to multiple nitrations.[1]
-
Reaction Temperature: Higher temperatures accelerate the reaction rate, often favoring multiple substitutions.[1][2] Nitration reactions are typically exothermic, and inadequate temperature control can result in runaway reactions and diminished selectivity.[1]
-
Concentration of Nitrating Agent: Employing a significant excess of the nitrating agent, such as nitric acid, elevates the likelihood of multiple nitration events.[1][3]
-
Strong Acid Catalyst: The presence of a potent acid catalyst, most commonly sulfuric acid, generates a high concentration of the highly reactive nitronium ion (NO₂⁺), which can lead to rapid and multiple nitrations.[1][4]
Q2: How can I effectively control the reaction temperature to prevent polysubstitution?
Precise temperature control is critical for achieving selective mono-nitration. Here are several recommended methods:
-
Cooling Baths: Utilize an ice bath or other cryogenic systems to maintain a low and stable reaction temperature. For many nitration reactions, keeping the temperature below 50°C is advisable to minimize the formation of multiple nitro groups.[1][5]
-
Slow Reagent Addition: Adding the nitrating agent dropwise to the substrate solution allows for better dissipation of the heat generated during the exothermic reaction.[1]
Q3: What are some alternative nitrating agents that offer improved selectivity for mono-nitration?
While the classic mixed acid system (HNO₃/H₂SO₄) is widely used, several alternative reagents can provide better control and selectivity.[6]
-
Nitronium Salts: Salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆) are effective for nitrating deactivated substrates and achieving highly selective nitrations under anhydrous conditions.[6]
-
Anhydrous N₂O₅: Dinitrogen pentoxide is useful for synthesizing nitrocompounds that are unstable in mixed acid media and for highly selective nitrations.[6]
-
Metal Nitrates: Various metal nitrates, such as bismuth subnitrate in the presence of thionyl chloride, have been shown to be efficient for the selective nitration of a wide range of aromatic compounds, including phenols.[7]
-
Enzyme-Mediated Nitration: Enzymes like cytochrome P450 can catalyze nitration under milder conditions, offering high selectivity and a reduced environmental impact.[8]
Q4: My aromatic compound is highly activated. What specific precautions should I take?
For highly activated substrates, such as phenols and anilines, the risk of over-nitration and oxidation is significantly higher.
-
Use Dilute Nitric Acid: For highly reactive molecules like phenol (B47542), using dilute nitric acid (around 30%) can help prevent over-nitration.[9]
-
Protecting Groups: For anilines, direct nitration can be problematic. A common strategy is to first protect the amino group by converting it to an acetanilide (B955). The amide is still an activating, ortho-, para-director, but it moderates the reactivity. The protecting group can be removed by hydrolysis after nitration.[10]
-
Lower Temperatures: Maintaining very low temperatures (e.g., below 0°C) is crucial when nitrating highly activated rings.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Excessive Di- or Tri-nitration | 1. Reaction temperature is too high.2. Concentration of nitrating agent is excessive.3. Substrate is highly activated.4. High concentration of strong acid catalyst. | 1. Maintain a low and stable temperature using a cooling bath (e.g., 0-10°C).[1]2. Use a smaller molar excess of the nitrating agent.[3]3. For activated substrates, consider using a milder nitrating agent or a protecting group strategy.[7][10]4. Reduce the concentration of the sulfuric acid catalyst. |
| Low Yield of Mono-nitro Product | 1. Incomplete reaction.2. Deactivation of the substrate by the introduced nitro group.3. Oxidative side reactions. | 1. Monitor the reaction progress using TLC and adjust the reaction time accordingly. A modest increase in temperature might be necessary, but proceed with caution.[1]2. This is an inherent challenge. Optimization of reaction conditions is key.[1]3. Use milder nitrating agents and carefully control the temperature to minimize oxidation.[1] |
| Formation of Undesired Isomers | 1. Reaction conditions favoring thermodynamic products.2. The directing effect of substituents on the aromatic ring. | 1. Lowering the reaction temperature generally favors the kinetically controlled product.[9]2. The regioselectivity is strongly influenced by the existing substituents on the aromatic ring. Understand the directing effects (ortho-, para- vs. meta-directing) of your specific substrate.[10][11] |
| Runaway Reaction | 1. Poor heat dissipation.2. Rapid addition of reagents. | 1. Ensure efficient stirring and use a cooling bath with adequate capacity.2. Add the nitrating agent slowly and monitor the internal temperature continuously.[1] |
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for controlling nitration selectivity.
| Parameter | Standard Nitration (Mixed Acid) | Controlled Mono-nitration | Nitration of Highly Activated Rings |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ (controlled stoichiometry) or alternative agents (e.g., NO₂BF₄)[6] | Dilute HNO₃ or protecting group strategy[9][10] |
| Temperature | 50-100°C[12] | 0-50°C[5] | < 0°C[9] |
| Stoichiometry (Nitrating Agent) | Excess | Near stoichiometric or slight excess[3] | Stoichiometric or less |
| Addition Rate | Variable | Slow, dropwise[1] | Very slow, dropwise |
Experimental Protocols
Protocol 1: Controlled Mono-nitration of Acetanilide
This protocol is an example of using a protecting group to control the nitration of a highly activated aromatic amine (aniline).
Step 1: Acetylation of Aniline (B41778) [1]
-
To aniline in a flask, add an equimolar amount of acetic anhydride.
-
The reaction is exothermic and proceeds readily. After the initial reaction subsides, gently warm the mixture for a short period to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the acetanilide.
Step 2: Nitration of Acetanilide [1]
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at a low temperature for a specified time (monitor by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers (primarily the para-isomer).
-
Filter, wash with cold water, and dry the product.
Visualizations
Caption: General experimental workflow for a controlled aromatic nitration.
Caption: Decision-making flowchart for troubleshooting over-nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to 2-Methyl-4-nitrobenzoic Acid and 3-Methyl-4-nitrobenzoic Acid for Researchers and Drug Development Professionals
An objective analysis of the physicochemical and spectroscopic properties of two key positional isomers, 2-Methyl-4-nitrobenzoic acid and 3-Methyl-4-nitrobenzoic acid, is presented. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications, from synthetic chemistry to pharmaceutical development.
The subtle difference in the placement of the methyl group between this compound and 3-Methyl-4-nitrobenzoic acid leads to notable variations in their physical and chemical characteristics. These differences can significantly impact their reactivity, solubility, and spectroscopic profiles, which are critical considerations in research and development. This guide summarizes key experimental data to facilitate a direct comparison of these two important chemical building blocks.
Physicochemical Properties: A Head-to-Head Comparison
The positioning of the methyl group in relation to the carboxylic acid and nitro functionalities directly influences the intermolecular forces and, consequently, the macroscopic properties of these isomers. The following table summarizes the key physicochemical properties of this compound and 3-Methyl-4-nitrobenzoic acid.
| Property | This compound | 3-Methyl-4-nitrobenzoic Acid |
| CAS Number | 1975-51-5 | 3113-71-1 |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol |
| Appearance | Off-white to yellow crystalline powder | White to yellowish powder |
| Melting Point | 150-154 °C[1] | 216-218 °C |
| pKa | 1.86 (at 25 °C) | Data not available |
| Solubility | Soluble in DMSO and methanol.[2] Slightly soluble in water, easily soluble in ethanol (B145695), ether, and chloroform.[2] | Moderately soluble in water, with better solubility in organic solvents like ethanol and methanol.[3] Insoluble in water. |
Structural Isomers
The distinct properties of these two compounds arise from their different substitution patterns on the benzene (B151609) ring.
Spectroscopic Profile: Unambiguous Identification
Spectroscopic analysis is essential for the definitive identification and purity assessment of these isomers. The different electronic and steric environments of the protons and carbon atoms in each molecule result in unique spectroscopic fingerprints.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule.
-
This compound: The ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at approximately 2.79 ppm. The aromatic protons appear as a multiplet between 8.13-8.17 ppm and a doublet at 8.21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
This compound: The IR spectrum (KBr) displays a characteristic C=O stretching vibration for the carboxylic acid at approximately 1702 cm⁻¹.
-
3-Methyl-4-nitrobenzoic acid: The IR spectrum is expected to show a strong C=O stretch for the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. The exact position may vary slightly compared to the 2-methyl isomer due to differences in electronic effects. The spectrum will also feature characteristic peaks for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) and C-H bonds.
Experimental Protocols
Standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key analytical techniques discussed.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H NMR spectra for structural elucidation.
Methodology:
-
Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Methodology:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
A quartz cuvette is filled with the sample solution, and a reference cuvette is filled with the pure solvent.
-
The UV-Vis spectrum is recorded using a spectrophotometer over a relevant wavelength range (typically 200-400 nm for these compounds).
-
The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
Experimental Workflow
The characterization of these isomers follows a logical progression of analytical techniques to confirm identity and purity.
Conclusion
The choice between this compound and 3-Methyl-4-nitrobenzoic acid will ultimately depend on the specific requirements of the intended application. The significant difference in their melting points suggests a difference in their crystal lattice energies, which can be a factor in formulation and material science. The distinct electronic environments created by the different substitution patterns will influence their reactivity in subsequent synthetic steps. The detailed spectroscopic data provided in this guide serves as a crucial reference for researchers to verify the identity and purity of their materials, ensuring the integrity of their scientific outcomes.
References
A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of the acidity of the three isomers of nitrobenzoic acid: ortho-, meta-, and para-nitrobenzoic acid. The analysis is supported by experimental pKa values, detailed experimental methodologies for their determination, and an exploration of the underlying chemical principles that dictate their acidic strength.
Quantitative Acidity Data
The acidity of the nitrobenzoic acid isomers is quantified by their pKa values, where a lower pKa indicates a stronger acid. The table below summarizes the experimentally determined pKa values for the three isomers, with benzoic acid included for reference.
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20[1] |
| 2-Nitrobenzoic Acid | Ortho | 2.17[1] |
| 3-Nitrobenzoic Acid | Meta | 3.45[1] |
| 4-Nitrobenzoic Acid | Para | 3.44[1][2] |
The data clearly indicates that all nitrobenzoic acid isomers are more acidic than benzoic acid, which can be attributed to the electron-withdrawing nature of the nitro group.[3][4][5] The order of acidity among the isomers is: ortho > para ≈ meta.[1]
Analysis of Acidity Trends
The significant differences in acidity among the isomers are a direct result of the position of the electron-withdrawing nitro (-NO₂) group relative to the carboxylic acid (-COOH) group. This positioning influences the stability of the carboxylate anion (conjugate base) through a combination of inductive, resonance, and steric effects.
-
Ortho-Nitrobenzoic Acid : The ortho isomer is the most acidic of the three.[6] This pronounced acidity is due to the "ortho effect".[6][7] The bulky nitro group in the ortho position sterically hinders the carboxyl group, forcing it out of the plane of the benzene (B151609) ring.[1][8][9] This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more stable carboxylate anion upon deprotonation and thus, a stronger acid.[1][8]
-
Para-Nitrobenzoic Acid : In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[10][11] The resonance effect allows for the delocalization of the negative charge of the carboxylate anion, which stabilizes it and increases the acidity of the parent molecule.[1]
-
Meta-Nitrobenzoic Acid : The nitro group in the meta position can only exert its electron-withdrawing inductive effect; the resonance effect does not operate from this position.[1] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the para isomer, resulting in slightly weaker acidity.[1]
Caption: Influence of isomer position on electronic/steric effects and resulting acidity.
Experimental Protocols for pKa Determination
The pKa values of nitrobenzoic acids can be determined through various experimental techniques. Potentiometric titration is a widely used and reliable method.
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the nitrobenzoic acid isomer (a weak acid) with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution. The pKa is the pH at the half-equivalence point.[6]
Principle: According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), where [HA] is the concentration of the undissociated acid and [A⁻] is the concentration of its conjugate base.[6] At the half-equivalence point of the titration, the concentration of the undissociated acid is equal to the concentration of its conjugate base ([HA] = [A⁻]).[6] At this point, the log term becomes zero, and therefore, the pH is equal to the pKa.[6]
Materials and Equipment:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
0.01 M solution of the nitrobenzoic acid isomer
-
Standard pH buffers for calibration (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.
-
Initial Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.
-
Titration: Begin the titration by adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration well past the equivalence point, recording pH and volume data throughout.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of the steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) of the titration curve.
-
The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence volume.[1]
-
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. [doubtnut.com]
- 5. sarthaks.com [sarthaks.com]
- 6. benchchem.com [benchchem.com]
- 7. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. quora.com [quora.com]
- 11. brainly.com [brainly.com]
A Spectroscopic Dive into Nitrobenzoic Acid Isomers: A Comparative Analysis for Researchers
A detailed spectroscopic comparison of 2-, 3-, and 4-nitrobenzoic acid is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their distinguishing features using Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data.
The positional isomerism of the nitro group on the benzoic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of 2-, 3-, and 4-nitrobenzoic acid. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide summarizes key quantitative spectroscopic data and provides generalized experimental protocols for their acquisition.
Data Presentation: A Spectroscopic Snapshot
The following tables provide a comparative summary of the key spectroscopic data for the three nitrobenzoic acid isomers.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 | ~1700 | ~1700 |
| Nitro Group | Asymmetric NO₂ stretch | ~1530 | ~1550 | ~1550 |
| Nitro Group | Symmetric NO₂ stretch | ~1350 | ~1350 | ~1350 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)
| Proton | 2-Nitrobenzoic Acid (δ, ppm) | 3-Nitrobenzoic Acid (δ, ppm) | 4-Nitrobenzoic Acid (δ, ppm) |
| H-2 | - | ~8.7 | ~8.3 |
| H-3 | ~7.79 | - | ~8.15 |
| H-4 | ~7.89 | ~8.4 | - |
| H-5 | ~7.81 | ~7.8 | ~8.15 |
| H-6 | ~8.01 | ~8.3 | ~8.3 |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)
| Carbon | 2-Nitrobenzoic Acid (δ, ppm) | 3-Nitrobenzoic Acid (δ, ppm) | 4-Nitrobenzoic Acid (δ, ppm) |
| C-1 | 130.3 | 132.0 | 136.9 |
| C-2 | 147.9 | 125.1 | 131.1 |
| C-3 | 124.2 | 148.2 | 124.2 |
| C-4 | 133.5 | 130.3 | 150.5 |
| C-5 | 129.1 | 135.8 | 124.2 |
| C-6 | 131.8 | 127.8 | 131.1 |
| C=O | 165.7 | 165.5 | 166.3 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol) [1]
| Isomer | λmax (nm) |
| 2-Nitrobenzoic Acid | ~215, ~275 |
| 3-Nitrobenzoic Acid | ~215, ~260 |
| 4-Nitrobenzoic Acid | ~268 |
Note: The λmax values can be solvent-dependent.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the nitrobenzoic acid isomers.
Methodology:
-
Sample Preparation: Solid samples of the nitrobenzoic acid isomers are prepared as KBr (potassium bromide) pellets. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the atoms in the nitrobenzoic acid isomers.
Methodology:
-
Sample Preparation: A small amount (typically 5-10 mg) of the nitrobenzoic acid isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher for ¹H).
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the nitrobenzoic acid isomers.
Methodology:
-
Sample Preparation: Stock solutions of each nitrobenzoic acid isomer are prepared by dissolving a known mass of the compound in a suitable solvent (e.g., ethanol).[1] These solutions are then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument.
-
Instrumentation: A UV-Vis spectrophotometer.[1]
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a quartz cuvette.[1] A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectra.[1]
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.
Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.
References
A Comparative Guide: HPLC vs. UV-Vis for the Analysis of Aromatic Nitro Compounds
For researchers, scientists, and professionals in drug development, the accurate quantification of aromatic nitro compounds is critical. These compounds are prevalent as intermediates in pharmaceutical synthesis, constituents in explosives, and as environmental pollutants. The two most common analytical techniques for their determination are High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and standalone UV-Visible (UV-Vis) Spectrophotometry. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.
Executive Summary
HPLC-UV offers superior selectivity and is ideal for analyzing complex mixtures, enabling the separation and quantification of individual nitroaromatic compounds. In contrast, UV-Vis spectrophotometry is a simpler, more cost-effective technique suitable for the rapid quantification of a known, single nitroaromatic compound in a simple matrix, but it is susceptible to interferences from other UV-absorbing species.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes typical validation parameters for the analysis of various aromatic nitro compounds by both HPLC-UV and UV-Vis spectrophotometry.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.09–1.32 mg/L for various explosives[1] | 0.469 µg/mL for Nitrofurantoin[2] |
| 0.78 to 1.17 µg/L for TNT and its byproducts[3][4] | 0.378 µg/mL for Nitrofurantoin | |
| 0.35 ng/mL for TNT | ||
| Limit of Quantification (LOQ) | 0.31–4.42 mg/L for various explosives[1] | 1.42 µg/mL for Nitrofurantoin[2] |
| 1.146 µg/mL for Nitrofurantoin | ||
| **Linearity (R²) ** | >0.998 for various explosives[1] | >0.999 for Nitrofurantoin[2] |
| >0.999 for Ibuprofen (as a general example)[5] | >0.9982 for Nitrofurantoin | |
| Accuracy/Recovery | 95.3%–103.3% for various explosives[1] | 99%-101% for Nitrofurantoin[2] |
| 95–98% for TNT and its byproducts[3][4] | 97.83% for Ibuprofen (as a general example)[5] |
Principle of a Comparative Analysis
The choice between HPLC-UV and UV-Vis spectrophotometry for the analysis of aromatic nitro compounds is dictated by the specific requirements of the analysis, primarily the complexity of the sample matrix and the need for separation of analytes.
Logical workflow for selecting between HPLC-UV and UV-Vis.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reproducible and reliable results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly effective for the simultaneous separation and quantification of multiple aromatic nitro compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Photodiode Array (PDA) Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
An isocratic or gradient mixture of solvents such as methanol (B129727) and water, or acetonitrile (B52724) and water, is commonly used. For example, a mobile phase of methanol:water (60:40 v/v) can be employed.
Procedure:
-
Standard Preparation: Prepare a stock solution of the aromatic nitro compound(s) in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient or controlled (e.g., 30°C).
-
Detection wavelength: Set to the maximum absorbance wavelength (λmax) of the target analyte(s), often around 254 nm for many nitroaromatics.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Subsequently, inject the prepared samples.
-
Quantification: Identify the peaks based on their retention times and quantify the concentration using the calibration curve.
UV-Visible Spectrophotometry
This technique is suitable for determining the concentration of a single, known aromatic nitro compound in a simple matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the aromatic nitro compound in a suitable solvent (e.g., methanol, ethanol, or water). Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax. For instance, nitrobenzene (B124822) exhibits a B-band at approximately 252 nm in hexane (B92381) and 265-266 nm in neutral water.[6]
-
Standard Preparation: Prepare a stock solution of the analyte and create a series of calibration standards of known concentrations.
-
Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, adhering to the Beer-Lambert Law.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
Method Selection Workflow
The decision to use HPLC-UV or UV-Vis spectrophotometry should be based on the specific analytical challenge. The following diagram illustrates a decision-making workflow.
Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry are valuable techniques for the analysis of aromatic nitro compounds. HPLC-UV provides the selectivity necessary for complex samples and the separation of multiple analytes, offering high sensitivity and accuracy.[1][3][4] UV-Vis spectrophotometry, while less specific, is a rapid, simple, and cost-effective method for the quantification of a single known analyte in a non-complex matrix.[2][5] The choice of method should be guided by the specific requirements of the analysis, including sample complexity, the number of analytes, and the required sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrar.org [ijrar.org]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Validating the Purity of Synthesized 2-Methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis.
Comparison of Analytical Methods for Purity Validation
The selection of an appropriate analytical method hinges on factors such as the expected impurities, required accuracy, and the specific goals of the analysis. The following table summarizes the key characteristics of four common techniques for assessing the purity of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard. | The temperature range over which a solid melts is indicative of its purity. |
| Specificity | High; capable of separating structurally similar isomers and byproducts. | Very high; provides structural information for impurity identification. | High; provides structural confirmation and can distinguish between isomers with different chemical shifts. | Low; non-specific, as various impurities can cause melting point depression. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization (e.g., methylation) is required to increase volatility. | Simple dissolution in a deuterated solvent with an internal standard. | Minimal; requires a small amount of dry, powdered sample. |
| Throughput | High, especially with an autosampler. | Moderate, due to derivatization and chromatographic run times. | Moderate; requires careful sample preparation and longer acquisition times for high accuracy. | High; multiple samples can be analyzed quickly. |
| Key Advantages | Robust, versatile, and widely available for quantitative analysis of non-volatile compounds. | Excellent for identifying and quantifying volatile and semi-volatile impurities with high confidence. | A primary ratio method that does not require a specific reference standard of the analyte for quantification. | Simple, rapid, and inexpensive method for a preliminary purity assessment. |
| Limitations | May require method development to resolve all potential impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | Susceptible to interferences and provides a less precise measure of purity compared to other methods. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities, such as isomeric byproducts.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids like this compound, a derivatization step is necessary to increase their volatility.
Derivatization (Methylation):
-
To a solution of this compound (approx. 1 mg) in a suitable solvent (e.g., methanol), add a methylating agent such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) until a persistent yellow color is observed. Alternatively, acidic methanol (B129727) (e.g., methanol with a catalytic amount of sulfuric acid) can be used, followed by heating.
-
After the reaction is complete, the excess reagent is quenched, and the resulting solution containing the methyl ester is ready for GC-MS analysis.
Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Data Analysis:
The purity is assessed by identifying the peak corresponding to methyl 2-methyl-4-nitrobenzoate and comparing its peak area to that of any identified impurity peaks. The mass spectrum of each peak is used for structural confirmation by comparing it with reference spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte itself.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire the ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons of interest.
Data Analysis:
The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Melting Point Analysis
This is a simple and rapid method for a preliminary assessment of purity. Impurities typically cause a depression and broadening of the melting point range.
Procedure:
-
Place a small, dry sample of the synthesized this compound into a capillary tube.
-
Heat the sample in a melting point apparatus at a slow, controlled rate.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Data Analysis:
Compare the observed melting point range with the literature value for pure this compound (typically 150-154 °C).[2] A broad or depressed melting point range suggests the presence of impurities.[1][3][4]
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity validation using the described techniques.
By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can confidently validate the purity of synthesized this compound, ensuring the quality and reliability of this critical pharmaceutical intermediate.
References
Unraveling 2-Methyl-4-nitrobenzoic Acid: A Mass Spectrometric Comparison
For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methyl-4-nitrobenzoic acid against its structural isomers, supported by experimental data and detailed protocols. Understanding these nuances is critical for accurate identification and differentiation in complex matrices.
Mass Spectral Characterization: A Comparative Overview
The molecular formula for this compound is C₈H₇NO₄, corresponding to a molecular weight of approximately 181.15 g/mol . Therefore, the molecular ion peak [M]⁺• is expected at an m/z of 181.
In the absence of a specific spectrum for this compound, this guide presents a comparison with the known mass spectral data of its isomers, providing a valuable framework for its characterization.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Their Interpretation | Data Source |
| This compound (Predicted) | 181.15 | 181 [M]⁺• : Molecular Ion164 [M-OH]⁺ : Loss of hydroxyl radical from the carboxylic acid group136 [M-NO₂]⁺ : Loss of a nitro group118 [M-COOH-CH₃]⁺ : Loss of carboxyl and methyl groups91 [C₇H₇]⁺ : Tropylium ion, characteristic of toluene-like structures | Predicted based on fragmentation rules and isomer data |
| Methyl 4-nitrobenzoate (B1230335) | 181.15 | 181 [M]⁺• : Molecular Ion150 [M-OCH₃]⁺ : Loss of a methoxy (B1213986) radical121 [M-NO₂-H]⁺ : Loss of a nitro group and a hydrogen atom104 : Further fragmentation76 : Benzene ring fragment | NIST, PubChem[1][2] |
| Methyl 3-nitrobenzoate | 181.15 | 181 [M]⁺• : Molecular Ion150 [M-OCH₃]⁺ : Loss of a methoxy radical121 [M-NO₂-H]⁺ : Loss of a nitro group and a hydrogen atom104 : Further fragmentation76 : Benzene ring fragment | PubChem[3][4][5] |
| Methyl 2-methyl-4-nitrobenzoate | 195.17 | 195 [M]⁺• : Molecular Ion164 [M-OCH₃]⁺ : Loss of a methoxy radical149 [M-NO₂]⁺ : Loss of a nitro group | PubChem[6] |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a standard protocol for the analysis of this compound and its isomers using Electron Ionization Mass Spectrometry (EI-MS).
1. Sample Preparation:
-
Dissolve approximately 1-2 mg of the analyte in 1 mL of a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of about 10-100 µg/mL.
-
Ensure the sample is fully dissolved to prevent clogging of the instrument's inlet system.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.
-
The mass spectrometer should be capable of electron ionization.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Mass Range: m/z 40-250
-
Scan Speed: 1000 amu/s
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known spectra of isomers or predicted fragmentation pathways.
Visualizing Fragmentation and Workflow
To better understand the processes involved in the characterization of this compound, the following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Caption: General experimental workflow for the mass spectrometric analysis of small organic molecules.
References
- 1. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-nitro-, methyl ester [webbook.nist.gov]
- 3. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]
- 6. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzoic acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals. The strategic placement of the nitro group and other substituents on the benzoic acid core dictates the molecule's reactivity and ultimate application. Consequently, the selection of an appropriate synthetic route is a critical consideration in terms of yield, purity, scalability, and economic viability. This guide provides an objective comparison of common synthesis routes for various substituted nitrobenzoic acids, supported by experimental data and detailed protocols to inform your research and development endeavors.
Comparison of Key Synthesis Routes
The synthesis of substituted nitrobenzoic acids can be broadly categorized into three primary strategies: direct nitration of a substituted benzoic acid, oxidation of a substituted nitrotoluene, and a multi-step synthesis involving functional group manipulation. The choice of method is largely dependent on the desired substitution pattern.
| Target Compound | Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |
| p-Nitrobenzoic Acid | Oxidation of p-Nitrotoluene | p-Nitrotoluene | Sodium Dichromate / H₂SO₄ | ~1 hour | Gentle boiling | 82 - 86 |
| 15% Nitric Acid | Not Specified | 175°C | 88.5 | |||
| KMnO₄ / PEG-600 | 3 hours | 95°C | 51.6 | |||
| MnO₂ / N-Hydroxyphthalimide / Air | 4 hours | 110°C | 89 | |||
| m-Nitrobenzoic Acid | Nitration of Benzoic Acid | Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Several hours | 0 - 30°C | ~78[1] |
| 3,5-Dinitrobenzoic Acid | Nitration of Benzoic Acid | Benzoic Acid | Fuming HNO₃ / Conc. H₂SO₄ | ~1 hour + | 70 - 90°C, then 135-145°C | 54 - 58 |
| 2-Chloro-5-nitrobenzoic Acid | Nitration of o-Chlorobenzoic Acid | o-Chlorobenzoic Acid | 80% HNO₃ / 100% H₂SO₄ | ~1 hour + | < 0°C, then RT, then 60°C | 92 |
| 4-Amino-3-nitrobenzoic Acid | Nitration and Hydrolysis | 4-Acetamidobenzoic Acid | HNO₃ / H₂SO₄, then H₂O (hydrolysis) | Not Specified | 0 - 12°C, then 90 - 95°C | 74 |
Experimental Protocols
Synthesis of p-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene with Sodium Dichromate
This classical method provides a reliable and high-yielding synthesis of p-nitrobenzoic acid.
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, combine 680 g (2.3 moles) of sodium dichromate and 1500 mL of water.
-
Add 230 g (1.7 moles) of p-nitrotoluene to the flask and commence stirring.
-
Slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat generated from the dilution will melt the p-nitrotoluene and initiate the oxidation.
-
After the initial exothermic reaction subsides, gently heat the mixture to boiling for about 30 minutes.
-
Cool the reaction mixture and add 2 L of water. Filter the crude product through a cloth filter and wash with approximately 1 L of water.
-
To remove chromium salts, warm the crude product on a water bath with 1 L of dilute (5%) sulfuric acid.
-
After cooling, filter the product again. Dissolve the solid in a 5% sodium hydroxide (B78521) solution and filter to remove any remaining chromium hydroxide and unreacted p-nitrotoluene.
-
Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the p-nitrobenzoic acid.
-
Filter the purified product with suction, wash thoroughly with water, and dry. The expected yield is 230–240 g (82–86%).[2]
Synthesis of 3,5-Dinitrobenzoic Acid via Nitration of Benzoic Acid
This method involves a two-step nitration process to introduce two nitro groups onto the benzoic acid ring.
Procedure:
-
In a 2-liter round-bottomed flask, dissolve 61 g (0.5 mole) of benzoic acid in 300 mL of concentrated sulfuric acid.
-
In a well-ventilated fume hood, add 100 mL of fuming nitric acid in small portions (2-3 mL at a time), maintaining the temperature between 70°C and 90°C by cooling with cold water.
-
After the addition is complete, cover the flask and let it stand for at least one hour (or overnight).
-
Cool the reaction mixture and pour it into a mixture of 800 g of ice and 800 mL of water.
-
After allowing it to stand for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid with suction and wash with water until the washings are free of sulfates.
-
The crude product can be recrystallized from 275 mL of hot 50% ethanol (B145695) to yield 57–61 g (54–58%) of purified 3,5-dinitrobenzoic acid.
Synthesis of 2-Chloro-5-nitrobenzoic Acid via Nitration of o-Chlorobenzoic Acid
This procedure requires careful temperature control to achieve high regioselectivity and yield.
Procedure:
-
Prepare a solution by dissolving 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid. Cool this solution to below 0°C in an ice-salt bath.
-
Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.
-
Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over about 1 hour, ensuring the temperature remains below 0°C.
-
Allow the reaction mixture to stand at room temperature for 10 to 12 hours.
-
Slowly heat the mixture to 60°C and then pour it onto 400 grams of ice.
-
Filter the precipitated 2-chloro-5-nitrobenzoic acid. For a pure product, recrystallize twice from 1 liter of boiling water. This should yield approximately 37.5 grams (92%) of the desired product.[3]
Synthesis of 4-Amino-3-nitrobenzoic Acid via Nitration and Hydrolysis of 4-Acetamidobenzoic Acid
This two-step synthesis involves the protection of the amino group as an acetamide, followed by nitration and deprotection.
Procedure:
-
Dissolve 4-acetamidobenzoic acid in sulfuric acid (maintaining a ratio of 20-30 parts of the acid to 100 parts of 100% sulfuric acid). The sulfuric acid concentration should be between 86% and 92%.
-
Cool the solution and add a mixed acid solution (1 part 100% nitric acid to 2 parts 100% sulfuric acid) over 1 to 5 hours, maintaining the temperature between 0°C and 12°C. Use 1 to 1.2 moles of nitric acid per mole of 4-acetamidobenzoic acid.
-
After the nitration is complete, pour the reaction mass into water.
-
To hydrolyze the acetamido group, heat the resulting slurry to 90-95°C for approximately 2 hours.
-
Cool the mixture, filter the precipitated 4-amino-3-nitrobenzoic acid, wash with water, and dry. The overall yield is approximately 74%.[4]
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Workflow for the synthesis of p-nitrobenzoic acid.
Caption: Synthesis pathways for mono- and di-nitrobenzoic acids.
Caption: Multi-step synthesis of 4-amino-3-nitrobenzoic acid.
References
pKa value comparison between 2-Methyl-4-nitrobenzoic acid and benzoic acid
An Objective Comparison of the Acidity of 2-Methyl-4-nitrobenzoic Acid and Benzoic Acid
For researchers and professionals in drug development and chemical sciences, a precise understanding of a molecule's acidity, quantified by its pKa value, is fundamental. The pKa influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical parameter in research and pharmaceutical formulation. This guide provides a detailed comparison of the pKa values of this compound and benzoic acid, supported by experimental data and protocols.
pKa Value Comparison
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after donating a proton. Substituents on the benzene (B151609) ring can significantly influence this stability through inductive and resonance effects, thereby altering the pKa value. A lower pKa value indicates a stronger acid.
Data Summary
| Compound | Structure | pKa Value (at 25°C) |
| Benzoic Acid | C₆H₅COOH | 4.20[1][2] |
| This compound | C₈H₇NO₄ | 1.86[3] |
As the data indicates, this compound is a significantly stronger acid than benzoic acid. This difference is attributable to the electronic effects of the methyl (-CH₃) and nitro (-NO₂) groups attached to the benzene ring.
Influence of Substituents on Acidity
The acidity of substituted benzoic acids is a classic example of structure-activity relationships in organic chemistry.
-
Benzoic Acid : Serves as the reference compound with a pKa of 4.20.[1][2]
-
This compound : This molecule has two substituents:
-
Nitro Group (-NO₂) : Positioned at the para-position (4), the nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.[4][5] It delocalizes the negative charge of the carboxylate anion, stabilizing it. This stabilization of the conjugate base facilitates the release of the proton, thus increasing the acidity and lowering the pKa.[4][5]
-
Methyl Group (-CH₃) : Located at the ortho-position (2), the methyl group is generally considered a weak electron-donating group (EDG) through an inductive effect. Electron-donating groups tend to destabilize the carboxylate anion, which would decrease acidity (increase pKa). However, in this case, the powerful electron-withdrawing effect of the nitro group overwhelmingly dominates, leading to a net increase in acidity.
-
The substantial decrease in the pKa value from 4.20 for benzoic acid to 1.86 for this compound demonstrates the potent acid-strengthening effect of the nitro group.[3]
References
Structural Elucidation of 2-Methyl-4-nitrobenzoic Acid: A Comparative 13C NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural characterization of 2-Methyl-4-nitrobenzoic acid utilizing Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This guide provides a comparative analysis with related isomers and precursors, supported by predicted and experimental data, detailed experimental protocols, and a logical workflow for structural determination.
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. 13C NMR spectroscopy offers a powerful, non-destructive technique to probe the carbon framework of a molecule, providing invaluable information about the chemical environment of each carbon atom. This guide focuses on the 13C NMR spectral analysis of this compound, a key intermediate in various synthetic pathways.
Comparative Analysis of 13C NMR Chemical Shifts
To confidently assign the carbon signals in the 13C NMR spectrum of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes the predicted 13C NMR chemical shifts for this compound and contrasts them with the experimental data of 4-Nitrobenzoic acid, 2-Nitrobenzoic acid, 2-Methylbenzoic acid, the isomeric 3-Methyl-4-nitrobenzoic acid, and the related compound 2,4-Dinitrotoluene. This comparison allows for a more robust interpretation of the substituent effects on the benzene (B151609) ring.
| Carbon Atom | Predicted this compound (ppm) | Experimental 4-Nitrobenzoic acid (ppm) | Experimental 2-Nitrobenzoic acid (ppm) | Experimental 2-Methylbenzoic acid (ppm) | Experimental 3-Methyl-4-nitrobenzoic acid (ppm) | Experimental 2,4-Dinitrotoluene (ppm) |
| C1 | 137.9 | 135.8 | 130.3 | 140.9 | 132.8 | 132.9 |
| C2 | 141.5 | 130.8 | 147.8 | 131.6 | 136.1 | 147.8 |
| C3 | 124.9 | 123.6 | 124.3 | 131.6 | 144.1 | 121.2 |
| C4 | 149.3 | 150.5 | 129.5 | 125.8 | 149.9 | 145.8 |
| C5 | 120.9 | 123.6 | 133.0 | 125.8 | 123.1 | 127.4 |
| C6 | 131.8 | 130.8 | 133.0 | 129.9 | 128.1 | 119.5 |
| -COOH | 168.9 | 167.2 | 166.5 | 172.5 | 168.2 | - |
| -CH3 | 21.2 | - | - | 21.6 | 20.5 | 20.7 |
Note: Predicted data for this compound was generated using a standard NMR prediction algorithm. Experimental data for other compounds were obtained from publicly available spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a standard 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample (this compound).
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Standard acquisition parameters for a proton-decoupled 13C NMR experiment include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
A Fourier Transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Structural Elucidation Workflow
The process of elucidating the structure of this compound from its molecular formula and 13C NMR data follows a logical progression. The diagram below illustrates this workflow.
By following this systematic approach, researchers can confidently determine the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical syntheses and downstream applications.
The Ortho Effect: A Comparative Guide to its Influence in 2-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The "ortho effect" is a well-established, yet complex phenomenon in organic chemistry that describes the anomalous behavior of ortho-substituted benzene (B151609) derivatives compared to their meta and para isomers. In the context of 2-substituted benzoic acids, this effect significantly influences their acidity and reactivity. This guide provides an objective comparison of the ortho effect's influence on the physicochemical properties of 2-substituted benzoic acids, supported by experimental data, detailed experimental protocols, and mechanistic visualizations.
Influence on Acidity (pKa)
A consistent observation of the ortho effect is the increased acidity of 2-substituted benzoic acids, regardless of the electronic nature (electron-donating or electron-withdrawing) of the substituent.[1][2][3][4] This is in stark contrast to the predictable electronic effects seen in meta and para isomers. The primary reasons for this increased acidity are believed to be a combination of steric and electronic factors.[1][2][3]
One major contributing factor is steric inhibition of resonance . The steric hindrance between the ortho-substituent and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring.[2][3] This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in the case of the carboxylate anion, enhances its stability by preventing delocalization of the negative charge back into the ring, thus favoring dissociation of the proton.[5]
In certain cases, intramolecular hydrogen bonding can also play a role in stabilizing the conjugate base, further increasing acidity.[5]
Below is a comparative table of pKa values for various substituted benzoic acids, illustrating the pronounced ortho effect.
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) | pKa (Benzoic Acid) |
| -H | 4.20 | 4.20 | 4.20 | 4.20 |
| -CH₃ | 3.91 | 4.27 | 4.37 | 4.20 |
| -Cl | 2.94 | 3.83 | 3.99 | 4.20 |
| -NO₂ | 2.17 | 3.45 | 3.44 | 4.20 |
| -OH | 2.98 | 4.08 | 4.58 | 4.20 |
| -OCH₃ | 4.09 | 4.09 | 4.47 | 4.20 |
Data compiled from various sources. pKa values can vary slightly depending on the experimental conditions.
Influence on Reaction Rates
The ortho effect also extends to the reactivity of benzoic acid derivatives. The steric hindrance imposed by the ortho-substituent can influence the rate of reactions involving the carboxylic acid group. For instance, in the alkaline hydrolysis of substituted ethyl benzoates, ortho-substituents generally decrease the reaction rate compared to their para isomers, likely due to steric hindrance at the reaction center.
The following table presents rate constants for the alkaline hydrolysis of substituted ethyl benzoates.
| Substituent | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) (ortho) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) (meta) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) (para) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) (Unsubstituted) |
| -H | 1.63 | 1.63 | 1.63 | 1.63 |
| -NO₂ | 31.6 | 167 | 430 | 1.63 |
| -CH₃ | 0.83 | 1.23 | 0.98 | 1.63 |
| -OCH₃ | 1.05 | 1.35 | 0.81 | 1.63 |
Data for alkaline hydrolysis of substituted ethyl benzoates in 85% ethanol-water at 30°C.[1]
Influence on Spectroscopic Properties
The structural changes induced by the ortho effect are also reflected in the spectroscopic properties of 2-substituted benzoic acids.
Infrared (IR) Spectroscopy
| Compound | C=O Stretching Frequency (cm⁻¹) |
| Benzoic Acid | ~1680-1700 |
| 2-Methylbenzoic Acid | ~1690-1710 |
| 2-Chlorobenzoic Acid | ~1700-1720 |
Approximate values; actual values can vary based on the sample preparation and instrument.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the chemical shift of the carboxyl carbon is influenced by the ortho-substituent. A "reverse ortho effect" has been observed, where the effect is best described by a combination of field and steric effects of the substituent.[8] In ¹H NMR, the chemical shifts of the aromatic protons are also affected by the nature and proximity of the ortho-substituent.[9]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid.
Materials:
-
Substituted benzoic acid
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter and electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if the acid is not fully soluble in water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the benzoic acid solution on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Kinetic Study of Alkaline Hydrolysis of an Ethyl Benzoate (B1203000)
Objective: To determine the rate constant for the alkaline hydrolysis of a substituted ethyl benzoate.
Materials:
-
Substituted ethyl benzoate
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol-water solvent mixture (e.g., 85%)
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Standardized ~0.1 M Hydrochloric Acid (HCl) solution for back-titration
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Pipettes, burettes, and conical flasks
Procedure:
-
Prepare solutions of the substituted ethyl benzoate and NaOH in the ethanol-water solvent at the desired concentrations.
-
Place the reactant solutions in the constant temperature bath to equilibrate.
-
To start the reaction, mix known volumes of the ethyl benzoate and NaOH solutions. Start a stopwatch simultaneously.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and add it to a flask containing a quenching solution to stop the reaction.
-
Determine the concentration of unreacted NaOH in the quenched aliquot by back-titration with the standardized HCl solution using phenolphthalein as an indicator.
-
The concentration of the ester at each time point can be calculated from the change in NaOH concentration.
-
Plot a graph of the appropriate concentration function (e.g., ln[ester] for a pseudo-first-order reaction) versus time.
-
The rate constant (k) can be determined from the slope of the resulting straight line.
Visualizations
Caption: Mechanism of the ortho effect on the acidity of 2-substituted benzoic acids.
Caption: Experimental workflow for the determination of pKa by potentiometric titration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of bromo-nitrobenzoic acid vs methyl-nitrobenzoic acid
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
The strategic selection of starting materials and intermediates is a cornerstone of successful chemical synthesis and drug development. The reactivity of substituted benzoic acids, in particular, is of paramount importance due to their prevalence as scaffolds and building blocks in a vast array of pharmaceuticals and fine chemicals. This guide provides an in-depth, objective comparison of the reactivity of two classes of substituted benzoic acids: bromo-nitrobenzoic acids and methyl-nitrobenzoic acids.
This analysis focuses on the key chemical transformations these molecules undergo: reactions involving the aromatic ring, specifically nucleophilic aromatic substitution (SNAr), and reactions of the carboxylic acid group, such as esterification. The comparison is grounded in fundamental principles of physical organic chemistry and supported by available experimental data, including acid dissociation constants (pKa) and Hammett substituent constants.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between bromo-nitrobenzoic acids and methyl-nitrobenzoic acids arises from the electronic and steric nature of the bromo and methyl substituents. The bromo group, being an electron-withdrawing halogen, and the nitro group, a strongly electron-withdrawing functionality, work in concert to render the aromatic ring of bromo-nitrobenzoic acids highly electron-deficient. This electronic characteristic is a critical determinant of their reactivity. In contrast, the methyl group is electron-donating, which fundamentally alters the electronic landscape of the aromatic ring in methyl-nitrobenzoic acids and, consequently, its reaction profile.
Quantitative Comparison of Electronic Effects
The electronic influence of the bromo, methyl, and nitro substituents can be quantitatively assessed by examining their respective Hammett substituent constants (σ) and the acid dissociation constants (pKa) of the corresponding substituted benzoic acids.
Table 1: Hammett Substituent Constants (σ) for Bromo, Methyl, and Nitro Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
| -Br | +0.39 | +0.23 | Electron-withdrawing (Inductive > Resonance) |
| -CH₃ | -0.07 | -0.17 | Electron-donating (Inductive and Hyperconjugation) |
| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing (Inductive and Resonance) |
Data sourced from established physical organic chemistry literature.
A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The larger the positive value, the stronger the electron-withdrawing character. As the data indicates, both bromo and nitro groups are electron-withdrawing, with the nitro group being significantly more so. Conversely, the methyl group is electron-donating.
This difference in electronic effects directly impacts the acidity of the carboxylic acid group, as reflected in the pKa values. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), resulting in a stronger acid (lower pKa).
Table 2: Comparison of pKa Values for Substituted Benzoic Acids
| Compound | Substituents | pKa |
| Benzoic Acid | - | 4.20 |
| 4-Bromobenzoic Acid | 4-Br | 3.97 |
| 4-Methylbenzoic Acid | 4-CH₃ | 4.37 |
| 3-Nitrobenzoic Acid | 3-NO₂ | 3.45 |
| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44 |
| 4-Bromo-3-nitrobenzoic Acid | 4-Br, 3-NO₂ | Predicted to be < 3.44 |
| 4-Methyl-3-nitrobenzoic Acid | 4-CH₃, 3-NO₂ | Predicted to be > 3.44 |
pKa values are approximate and can vary slightly with experimental conditions. Predicted values are based on the additive effects of substituents.
The lower pKa values for bromo- and nitro-substituted benzoic acids compared to benzoic acid and methylbenzoic acid provide clear experimental evidence of the electron-withdrawing nature of the bromo and nitro groups.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides bearing strongly electron-withdrawing groups. In this context, bromo-nitrobenzoic acids are significantly more reactive than their methyl-nitrobenzoic acid counterparts.
The bromine atom in a bromo-nitrobenzoic acid serves as a good leaving group, and the presence of the electron-withdrawing nitro and carboxyl groups activates the aromatic ring towards attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Methyl-nitrobenzoic acids are generally unreactive in SNAr reactions under typical conditions. The methyl group is not a suitable leaving group, and its electron-donating nature, although weak, does not contribute to the activation of the aromatic ring for nucleophilic attack.
Reactivity of the Carboxylic Acid Group: Esterification
The reactivity of the carboxylic acid group in both bromo-nitrobenzoic and methyl-nitrobenzoic acids is influenced by the electronic effects of the ring substituents. In acid-catalyzed esterification (Fischer esterification), the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon.
Electron-withdrawing groups, such as bromo and nitro, increase the electrophilicity of the carbonyl carbon, thereby making it more susceptible to nucleophilic attack. This leads to an enhancement of the reaction rate. Conversely, electron-donating groups like the methyl group decrease the electrophilicity of the carbonyl carbon, which can lead to a slower reaction rate.
Therefore, it is predicted that bromo-nitrobenzoic acids will undergo esterification at a faster rate than methyl-nitrobenzoic acids under the same conditions.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a substituted benzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 4-bromo-3-nitrobenzoic acid or 4-methyl-3-nitrobenzoic acid)
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh approximately 100 mg of the substituted benzoic acid and dissolve it in 50 mL of a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low).
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the acid solution.
-
Titrate the acid solution with the NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for a few more additions.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the rate of nucleophilic aromatic substitution for a bromo-nitrobenzoic acid with a suitable nucleophile.
Materials:
-
Bromo-nitrobenzoic acid isomer
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Internal standard (for chromatographic analysis)
-
Reaction vials with septa
-
Thermostatted reaction block or oil bath
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
Prepare stock solutions of the bromo-nitrobenzoic acid, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
In a reaction vial, combine the bromo-nitrobenzoic acid stock solution and the internal standard stock solution.
-
Place the vial in the thermostatted block at the desired reaction temperature and allow it to equilibrate.
-
Initiate the reaction by adding the nucleophile stock solution via syringe.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by diluting with a suitable solvent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and/or product relative to the internal standard.
-
Plot the concentration of the starting material versus time.
-
Determine the initial reaction rate from the slope of the curve. For a more detailed analysis, determine the reaction order and calculate the rate constant.
-
Repeat the experiment under identical conditions for different bromo-nitrobenzoic acid isomers to compare their reactivities.
Logical Relationships in Reactivity
The interplay between substituent effects and reaction outcomes can be visualized as a logical flow.
Conclusion
The reactivity of bromo-nitrobenzoic acids and methyl-nitrobenzoic acids is fundamentally different, a direct consequence of the opposing electronic effects of the bromo and methyl substituents. Bromo-nitrobenzoic acids are characterized by an electron-deficient aromatic ring, making them highly susceptible to nucleophilic aromatic substitution and exhibiting enhanced reactivity of the carboxylic acid group towards nucleophilic attack in reactions like esterification. In contrast, methyl-nitrobenzoic acids, with their electron-donating methyl group, are generally unreactive in SNAr reactions and are expected to show slower rates of esterification.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the selection of appropriate starting materials. The principles and experimental protocols outlined in this guide provide a framework for predicting and confirming the chemical behavior of these important classes of substituted benzoic acids.
Safety Operating Guide
Proper Disposal of 2-Methyl-4-nitrobenzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-4-nitrobenzoic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Hazard Profile and Safety Summary
This compound is a chemical that requires careful handling due to its potential health risks. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] | Protective gloves, protective clothing, eye protection, face protection[1][2] |
| Skin Irritation | Category 2 (Causes skin irritation)[1][3] | Protective gloves[1][4] |
| Eye Irritation | Category 2 (Causes serious eye irritation)[1][2][3] | Eyeshields, faceshields[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation[2][3] | Dust mask type N95 (US) or equivalent[4] |
| Skin Sensitization | May cause an allergic skin reaction[2] | Protective gloves[1][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[1] | Handle with caution, use engineering controls |
| Carcinogenicity | Suspected of causing cancer[1] | Handle with caution, use engineering controls |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1] | Handle with caution, use engineering controls |
Step-by-Step Disposal Protocol
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other waste streams.[1]
-
Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should identify the contents as "Hazardous Waste: this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Keep the container tightly closed and dry.[1]
2. Disposal of Uncontaminated and Contaminated Material:
-
Pure Substance/Residues: The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5] It is crucial to consult with your institution's environmental health and safety (EHS) office to ensure compliance with all local, regional, and national hazardous waste regulations.[1][3] Do not discharge this chemical into sewer systems or the environment.[5]
-
Contaminated Labware and PPE: Any materials, such as gloves, filter paper, or glass vials, that are contaminated with this compound should be treated as hazardous waste. Place these items in a sealed and labeled container for disposal via a licensed hazardous waste contractor.
3. Management of Spills:
-
Immediate Actions: In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Avoid breathing in the dust.[2]
-
Containment and Cleanup:
-
For dry spills, use dry clean-up procedures.[2] Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[2][3] Avoid actions that generate dust.[2][3]
-
For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[2]
-
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent or detergent and water. Prevent the runoff from entering drains.[2] If drains or waterways become contaminated, immediately notify emergency services.[2]
4. Disposal of Empty Containers:
-
Decontamination: Empty containers should be triple-rinsed with an appropriate solvent.[5] The rinsate should be collected and treated as hazardous waste.
-
Final Disposal: After thorough decontamination, containers may be offered for recycling or reconditioning.[5] Alternatively, to prevent reuse, the container can be punctured before disposal in accordance with institutional and local guidelines.[2][5] Handle uncleaned containers as you would the product itself.[1]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-4-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Methyl-4-nitrobenzoic acid. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause skin irritation or an allergic reaction.[1][3] |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or where significant dust generation is expected, consider additional protective clothing. | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | In well-ventilated areas for handling small quantities, respiratory protection may not be necessary. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required. | Prevents inhalation of the chemical, which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Avoid generating dust when handling the solid material.[1] Use techniques such as carefully scooping or weighing on weighing paper within a contained space.
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored.[2][3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[1][2]
-
-
Storage :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of this compound waste in a designated, properly labeled, and sealed container for hazardous chemical waste.[1][2]
-
Do not dispose of the chemical down the drain.[1]
-
All chemical waste disposal must be carried out in accordance with local, regional, and national regulations.[1] It is the responsibility of the chemical waste generator to correctly classify the waste.[1]
-
-
Contaminated PPE :
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is essential. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
